Product packaging for 2-Methyl-6-morpholinopyrimidin-4-amine(Cat. No.:CAS No. 28732-85-6)

2-Methyl-6-morpholinopyrimidin-4-amine

Cat. No.: B1415369
CAS No.: 28732-85-6
M. Wt: 194.23 g/mol
InChI Key: NVYNZTGBWLAAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-6-morpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O B1415369 2-Methyl-6-morpholinopyrimidin-4-amine CAS No. 28732-85-6

Properties

IUPAC Name

2-methyl-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYNZTGBWLAAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652766
Record name 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28732-85-6
Record name 2-Methyl-6-(4-morpholinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28732-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process commencing with the widely available precursor, 4,6-dihydroxy-2-methylpyrimidine. This whitepaper elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each synthetic transformation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical literature. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams to provide a comprehensive resource for chemists and pharmaceutical scientists.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, making it a privileged scaffold in drug design. This compound (Target Compound 3 ) incorporates key pharmacophoric features: a pyrimidine core, a secondary amine (morpholine), and a primary amine, presenting a versatile template for library synthesis and lead optimization programs.

This guide details a logical and field-proven synthetic route starting from a common pyrimidine precursor. The pathway involves an initial chlorination to activate the pyrimidine ring, followed by two sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This approach offers a reliable and scalable method for accessing the title compound.

Overall Synthetic Pathway

The synthesis of this compound is achieved via a three-step sequence, as illustrated below. The strategy hinges on the initial conversion of a dihydroxypyrimidine to a more reactive dichlorinated intermediate, which then undergoes sequential amination.

Overall_Synthesis_Pathway compound1 4,6-Dihydroxy-2-methylpyrimidine (1) reagent1 POCl3 or SOCl2 Acetonitrile, 80°C compound1->reagent1 compound2 2-Methyl-4,6-dichloropyrimidine (2) reagent2 Morpholine, Et3N THF, 0°C to RT compound2->reagent2 compound3 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate) reagent3 NH3 (aq. or in alcohol) Sealed Vessel, 120-140°C compound3->reagent3 compound4 This compound (3) reagent1->compound2 reagent2->compound3 reagent3->compound4 Step1_Chlorination start Compound 1 reagents SOCl2, Acetonitrile Reflux, 3h start->reagents product Compound 2 reagents->product Step2a_Morpholine start Compound 2 reagents Morpholine (1.0 eq.) Et3N (1.1 eq.) THF, 0°C to RT start->reagents product 4-Chloro-2-methyl-6- morpholinopyrimidine reagents->product SNAr_Mechanism A Nucleophilic Attack (Formation of Meisenheimer Complex) B Leaving Group Expulsion (Restoration of Aromaticity) A->B Slow, Rate-Determining Step Step2b_Ammonia start 4-Chloro-2-methyl-6- morpholinopyrimidine reagents Aqueous Ammonia (excess) Ethanol, 130°C, Sealed Vessel start->reagents product Target Compound 3 reagents->product

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS No: 28732-85-6), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, predicted and experimental properties, and provides a plausible synthetic route based on established methodologies for related analogues. Furthermore, it explores the potential biological significance of this scaffold, drawing insights from studies on similar morpholinopyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The incorporation of a morpholine moiety, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. This compound combines these features, making it a compound of significant interest for the development of novel bioactive molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This guide synthesizes available data to present a detailed profile of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the bedrock of scientific research. This compound is systematically identified by the following descriptors:

  • IUPAC Name: 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine

  • CAS Number: 28732-85-6[1]

  • Molecular Formula: C₉H₁₄N₄O[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Canonical SMILES: CC1=NC(=NC(=C1)N)N2CCOCC2

The molecular structure, depicted below, reveals a pyrimidine ring substituted with a methyl group at the 2-position, an amine group at the 4-position, and a morpholine ring attached via a nitrogen atom at the 6-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its application in research and development. The following table summarizes the available experimental and computationally predicted properties of this compound.

PropertyValueSource
Physical State Solid (predicted based on melting point)-
Melting Point 209-211 °CLiterature
Boiling Point Not available (predicted to be high)-
Solubility Not experimentally determined. Predicted to be soluble in polar organic solvents.-
pKa (predicted) 7.09 ± 0.10ChemicalBook
LogP (predicted) 0.20382ChemScene[1]
Topological Polar Surface Area (TPSA) 64.27 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 5ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Expert Insights:

  • The reported melting point of 209-211 °C suggests that the compound is a stable solid at room temperature, which is advantageous for handling and storage. The high melting point is indicative of strong intermolecular forces, likely including hydrogen bonding from the amine group and dipole-dipole interactions.

  • The predicted pKa of 7.09 suggests that the compound will be partially protonated at physiological pH (7.4). The most likely site of protonation is the pyrimidine ring nitrogen, which would be in equilibrium with the protonated exocyclic amine. This property is crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • The predicted LogP value of 0.20382 indicates that the compound is relatively hydrophilic. This, combined with a moderate TPSA of 64.27 Ų, suggests good potential for oral bioavailability, as it falls within the parameters of Lipinski's rule of five.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of analogous substituted pyrimidines. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by functional group interconversion.

A likely synthetic pathway would start from a readily available pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a sequential nucleophilic aromatic substitution.

Synthesis A 2-Methyl-4,6-dichloropyrimidine B 4-Chloro-2-methyl-6-morpholinopyrimidine A->B Morpholine, Base (e.g., Et3N) Solvent (e.g., EtOH), rt C This compound B->C Ammonia (aq. or gas) High Temperature, Pressure

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine

  • To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base, for example, triethylamine (1.1 eq).

  • To this mixture, add morpholine (1.05 eq) dropwise at room temperature. The choice of a slight excess of morpholine ensures the complete consumption of the starting material. The rationale for using a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure 4-chloro-2-methyl-6-morpholinopyrimidine.

Step 2: Synthesis of this compound

  • The intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), is dissolved in a suitable solvent, often a high-boiling alcohol like n-butanol or placed in a sealed pressure vessel.

  • A solution of ammonia in a solvent (e.g., aqueous ammonia) or ammonia gas is introduced in excess. The use of a sealed vessel and elevated temperature is necessary to facilitate the displacement of the less reactive chlorine atom at the 4-position by ammonia.

  • The reaction is heated to a high temperature (e.g., 120-150 °C) for an extended period (12-24 hours).

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

This proposed synthesis is robust and relies on well-established chemical transformations, ensuring its reproducibility and scalability.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the region of δ 2.2-2.5 ppm.

    • Morpholine Protons (-CH₂-N- and -CH₂-O-): Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen will likely appear downfield (δ 3.5-3.8 ppm) compared to those adjacent to the oxygen (δ 3.7-4.0 ppm).

    • Pyrimidine Ring Proton (-CH=): A singlet integrating to 1 proton, expected in the aromatic region, likely around δ 5.5-6.5 ppm. The upfield shift compared to a typical aromatic proton is due to the electron-donating nature of the amine and morpholine substituents.

    • Amine Protons (-NH₂): A broad singlet integrating to 2 protons, the chemical shift of which will be highly dependent on the solvent and concentration, but typically expected in the range of δ 4.5-6.0 ppm.

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

    • Morpholine Carbons (-CH₂-N- and -CH₂-O-): Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will be around δ 45-50 ppm, and those adjacent to the oxygen will be further downfield, around δ 65-70 ppm.

    • Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the methyl group (C2) and the carbon bearing the morpholine group (C6) will be significantly downfield due to the attachment of heteroatoms. The carbon bearing the amine group (C4) will also be downfield. The unsubstituted carbon (C5) will be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • N-H Stretching (Amine): Two medium-intensity sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the methyl and morpholine C-H bonds.

  • N-H Bending (Amine): A medium to strong band around 1600-1650 cm⁻¹.

  • C=N and C=C Stretching (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Strong bands in the 1200-1350 cm⁻¹ region.

  • C-O-C Stretching (Morpholine): A strong, characteristic band around 1115 cm⁻¹.

Mass Spectrometry
  • Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z = 194. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺), and fragmentation of the morpholine ring.

Biological and Pharmacological Context

While there is no specific biological data available for this compound, the broader class of morpholinopyrimidine derivatives has been extensively investigated for various therapeutic applications. Notably, related compounds have demonstrated significant anti-inflammatory activity . For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Several of these compounds showed potent anti-inflammatory effects.

The structural motifs present in this compound, specifically the substituted pyrimidine core and the morpholine ring, are frequently found in kinase inhibitors. The nitrogen atoms in the pyrimidine and morpholine rings can act as hydrogen bond acceptors, while the exocyclic amine can act as a hydrogen bond donor, facilitating interactions with the hinge region of kinase active sites.

Given this context, it is plausible that this compound could serve as a valuable scaffold or intermediate for the development of novel anti-inflammatory agents, kinase inhibitors, or other therapeutic molecules. Further biological evaluation is warranted to explore its potential pharmacological activities.

Conclusion

This compound is a well-defined chemical entity with a promising profile for applications in medicinal chemistry. This guide has consolidated the available data on its physicochemical properties, including its chemical identity, a literature-reported melting point, and several key predicted parameters that suggest favorable drug-like characteristics. A plausible and robust synthetic route has been outlined, providing a clear path for its preparation in a laboratory setting. Although experimental spectroscopic data is currently lacking, a detailed prediction of its NMR, IR, and mass spectra has been provided to aid in its future characterization. The established biological activities of closely related analogues, particularly in the area of anti-inflammatory research, highlight the potential of this compound as a valuable building block for the discovery of new therapeutic agents. This technical guide serves as a comprehensive starting point for any researcher or drug development professional interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6): A Scaffolding for Kinase Inhibition and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-6-morpholinopyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, potential synthetic routes, and explore its likely mechanisms of action based on the biological activities of structurally related morpholinopyrimidine derivatives. This guide will further provide detailed, field-proven protocols for investigating its potential as a kinase inhibitor and an anti-inflammatory agent.

Introduction: The Prominence of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine scaffold often exhibits enhanced aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1] this compound (Figure 1) emerges as a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors and anti-inflammatory therapeutics.[2][3] Its structure presents multiple points for diversification, allowing for the fine-tuning of its biological activity.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and for the development of in vitro and in vivo assays.

PropertyValueSource
CAS Number 28732-85-6[4]
Molecular Formula C₉H₁₄N₄O[4]
Molecular Weight 194.23 g/mol [4]
Canonical SMILES CC1=NC(=NC(=C1)N)N2CCOCC2[4]
Topological Polar Surface Area (TPSA) 64.27 Ų[4]
Predicted logP 0.20382[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]
Predicted pKa 7.09 ± 0.10[5]
Storage Conditions Sealed in dry, 2-8°C[4]

Synthesis Strategies: A-Roadmap to this compound and its Analogs

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A 2-Methyl-4,6-dichloropyrimidine B 4-Chloro-2-methyl-6-morpholinopyrimidine A->B  Morpholine, Base (e.g., DIPEA), Solvent (e.g., EtOH), Heat C This compound B->C  Ammonia (or ammonium hydroxide), Solvent (e.g., Dioxane), Heat

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Methyl-4,6-dichloropyrimidine is a common and commercially available starting material for the synthesis of 2,4,6-trisubstituted pyrimidines.

  • Step 1: Morpholine Addition: The first nucleophilic substitution with morpholine is typically performed under basic conditions to neutralize the HCl byproduct. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to avoid competition with the morpholine nucleophile. The reaction is usually heated to overcome the activation energy of the substitution.

  • Step 2: Amination: The second substitution with ammonia introduces the 4-amino group. This step often requires more forcing conditions (higher temperatures) due to the deactivating effect of the electron-donating morpholine group on the pyrimidine ring. The use of a sealed vessel may be necessary to maintain a sufficient concentration of ammonia.

Further derivatization of the 4-amino group can be achieved through various methods, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide range of substituents.

Unveiling the Biological Potential: Dual Roles in Oncology and Inflammation

While direct biological data for this compound is limited, extensive research on its structural analogs strongly suggests its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation.

A Potent Scaffold for PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a key pharmacophore for potent and selective PI3K/mTOR inhibitors.[6][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibition (Promotes) GrowthFactor Growth Factor GrowthFactor->RTK Compound 2-Methyl-6-morpholino pyrimidin-4-amine (Proposed) Compound->PI3K Inhibits Compound->mTORC2 Inhibits Compound->mTORC1 Inhibits

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

The morpholine oxygen is known to form a critical hydrogen bond within the ATP-binding pocket of PI3K, contributing to the high affinity of these inhibitors. It is highly probable that this compound acts as an ATP-competitive inhibitor of PI3K and potentially mTOR.

A Scaffold for Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases. The morpholinopyrimidine scaffold has also been explored for its anti-inflammatory properties.[10] Derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[10] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Compound 2-Methyl-6-morpholino pyrimidin-4-amine (Proposed) Compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of the inflammatory response.

Experimental Protocols: A Practical Guide to Biological Evaluation

To empirically determine the biological activity of this compound, a series of robust and validated in vitro assays are required. The following protocols provide a step-by-step guide for assessing its potential as a PI3K/mTOR inhibitor and as an anti-inflammatory agent.

Workflow for Biological Evaluation

Experimental_Workflow cluster_kinase Kinase Inhibitor Evaluation cluster_inflammation Anti-inflammatory Evaluation A PI3K HTRF Assay B Western Blot for p-Akt A->B C mTOR Kinase Assay B->C D Griess Assay for Nitric Oxide E COX-2 Activity Assay D->E F Cytokine Profiling (ELISA) E->F

Caption: Workflow for the biological evaluation of this compound.

Detailed Protocol: PI3K HTRF Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to quantify the in vitro inhibitory activity of this compound against PI3K isoforms.[11][12]

Principle: This is a competitive immunoassay where the production of PIP3 by PI3K displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain/anti-GST-Europium cryptate/streptavidin-XL665 complex, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • PI3K HTRF Assay Kit (containing PIP2 substrate, biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, Streptavidin-XL665, and assay buffer)

  • ATP

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mix. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection mix containing biotin-PIP3, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665.

  • Incubation: Incubate for at least 2 hours at room temperature to allow for the detection complex to form.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Detailed Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for determining the effect of this compound on the PI3K/Akt signaling pathway in a cellular context by measuring the phosphorylation of Akt at Ser473.[13]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and run the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-β-actin antibodies for loading controls.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.

Detailed Protocol: Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay is used to quantify nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory activity of this compound.[7][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatants.

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve in the cell culture medium.

  • Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics. Based on the extensive research on its analogs, it is highly likely to exhibit inhibitory activity against the PI3K/Akt/mTOR pathway and possess anti-inflammatory properties. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities.

Future research should focus on obtaining direct experimental evidence of its kinase inhibitory profile and anti-inflammatory efficacy. A detailed structure-activity relationship (SAR) study, by synthesizing and testing a library of analogs, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The journey from a promising scaffold to a clinical candidate is arduous, but the foundational information and methodologies outlined in this guide provide a solid starting point for the scientific community to unlock the full potential of this compound.

References

An In-depth Technical Guide to 2-Methyl-6-morpholinopyrimidin-4-amine: Synthesis, Mechanisms, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, through a combination of favorable pharmacokinetics and versatile binding capabilities, serve as foundational blueprints for the development of novel therapeutic agents. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold. Its inherent ability to engage in hydrogen bonding and occupy the ATP-binding pockets of kinases has made it a focal point of drug discovery. When fused with the morpholine moiety—a group known to enhance aqueous solubility and metabolic stability—a powerful synergistic partnership emerges. This guide delves into the technical intricacies of a specific embodiment of this partnership: 2-Methyl-6-morpholinopyrimidin-4-amine. While the specific chronology of its initial synthesis is not extensively documented, its existence is a logical progression in the exploration of aminopyrimidine-based kinase inhibitors. This document will, therefore, treat its "discovery" as a rational design evolution, providing a comprehensive overview of its synthesis, potential mechanisms of action, and prospective applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 28732-85-6--INVALID-LINK--[1][2]
Molecular Formula C₉H₁₄N₄O--INVALID-LINK--[1][2]
Molecular Weight 194.23 g/mol --INVALID-LINK--[1][2]
Purity ≥98% (Commercially available)--INVALID-LINK--[1][2]
Storage Sealed in dry, 2-8°C--INVALID-LINK--[1][2]
SMILES N=1C(=NC(=CC1N)N2CCOCC2)C--INVALID-LINK--[1][2]

A Rational Path to Discovery: Synthesis and Chemical Logic

The synthesis of this compound can be logically deduced from established methodologies for the preparation of substituted pyrimidines. A plausible and efficient synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

Proposed Synthetic Pathway

The synthesis likely commences with a commercially available and appropriately substituted dichloropyrimidine. A step-wise approach allows for the controlled introduction of the morpholine and amine functionalities.

Synthetic_Pathway start 2-Methyl-4,6-dichloropyrimidine intermediate 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)morpholine start->intermediate Morpholine, Base (e.g., DIPEA), Solvent (e.g., IPA) product This compound intermediate->product Ammonia, Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of the target compound, based on analogous reactions reported in the literature.

Step 1: Synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)morpholine

  • To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in isopropanol (10 volumes), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-((6-chloro-2-methylpyrimidin-4-yl)amino)morpholine.

Step 2: Synthesis of this compound

  • In a sealed pressure vessel, dissolve the intermediate from Step 1 (1.0 eq) in a solution of ammonia in methanol (7N).

  • Heat the mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Mechanism of Action: Targeting Cellular Signaling Cascades

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by mimicking the adenine ring of ATP.[3] The morpholine moiety often contributes to target specificity and improved pharmacokinetic properties. It is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.

Potential Kinase Targets and Signaling Pathways

Derivatives of morpholinopyrimidine have shown significant activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4]

PI3K_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Beyond the PI3K pathway, other kinases are plausible targets. The 2,4-diaminopyrimidine core is a known scaffold for inhibitors of various tyrosine kinases, including Focal Adhesion Kinase (FAK) and Bruton's tyrosine kinase (BTK).[5][6]

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives.[1][7] This activity may be mediated through the inhibition of inflammatory signaling pathways, potentially involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7]

Therapeutic Potential and Future Directions

The structural motifs present in this compound suggest a range of potential therapeutic applications, primarily in oncology and inflammatory diseases.

  • Oncology : As a putative kinase inhibitor, this compound could be explored for its efficacy in cancers driven by aberrant PI3K/Akt/mTOR signaling, such as certain breast, lung, and hematological malignancies.[4]

  • Inflammatory Disorders : The potential to modulate iNOS and COX-2 pathways suggests utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[1][7]

  • Antimicrobial Applications : The pyrimidine nucleus is found in numerous antimicrobial agents, and some morpholine-containing compounds have demonstrated antimicrobial and anti-urease activities.[8][9][10]

Future research should focus on a comprehensive biological characterization of this compound. This would include broad kinase profiling to identify its primary targets, cell-based assays to determine its anti-proliferative and anti-inflammatory efficacy, and in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential in relevant disease models.

Conclusion

This compound stands as a compelling example of rational drug design, leveraging the strengths of two privileged scaffolds. While its specific history is not deeply chronicled, its chemical logic is clear. Its plausible synthesis from readily available starting materials and its potential to modulate key signaling pathways, particularly as a kinase inhibitor, make it a molecule of significant interest for further investigation. This guide provides a foundational technical overview to inspire and inform future research into the therapeutic applications of this and related morpholinopyrimidine derivatives.

References

Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 2-Methyl-6-morpholinopyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Morpholinopyrimidine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the identification of selective kinase inhibitors is a paramount objective. The morpholinopyrimidine scaffold has emerged as a privileged structure, frequently incorporated into potent inhibitors of key signaling pathways that drive cellular proliferation and survival. The compound 2-Methyl-6-morpholinopyrimidin-4-amine represents a fundamental building block within this chemical class. While direct and extensive research on this specific molecule is not widely published, its structural motifs strongly suggest an affinity for the ATP-binding pockets of various protein kinases. This guide will delve into the established biological targets of closely related morpholinopyrimidine derivatives, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will use the well-characterized dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, VS-5584, as a primary exemplar to illustrate the principles of target identification, validation, and the elucidation of the mechanism of action.

The PI3K/Akt/mTOR Signaling Nexus: A Prime Target for Morpholinopyrimidine Derivatives

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3] Morpholinopyrimidine derivatives have demonstrated significant promise as inhibitors of this pathway, often exhibiting potent activity against both PI3K and mTOR kinases.[4]

The rationale behind targeting this pathway stems from the frequent mutations and amplifications of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) in various tumors.[5] Constitutive activation of this pathway leads to uncontrolled cell growth and resistance to apoptosis.[3]

Below is a diagram illustrating the central role of PI3K and mTOR in this signaling cascade and the points of inhibition by morpholinopyrimidine-based inhibitors.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition by Morpholinopyrimidines (e.g., VS-5584) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor_PI3K Inhibitor Inhibitor_PI3K->PI3K Inhibitor_mTOR Inhibitor Inhibitor_mTOR->mTORC1 Inhibitor_mTOR->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Identifying the Primary Biological Targets: A Methodological Approach

The process of identifying and validating the biological targets of a novel compound like this compound involves a multi-faceted approach, combining biochemical and cellular assays.

In Vitro Kinase Assays: The First Line of Inquiry

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's potency and selectivity.

Principle of the Assay: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol is a generalized framework and should be optimized for specific kinases and assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (or an analog like VS-5584) in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a solution of the recombinant kinase (e.g., PI3Kα, mTOR) in kinase buffer.

    • Prepare a solution of the substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature or 37°C for a specified duration.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity measurement, fluorescence polarization, or luminescence).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Quantitative Data Summary for VS-5584 (Exemplar):

TargetIC50 (nM)
PI3Kα16
PI3Kβ68
PI3Kγ25
PI3Kδ42
mTOR37
Data synthesized from multiple sources.[1][6][7]

This data demonstrates the potent and relatively equipotent inhibition of all Class I PI3K isoforms and mTOR by VS-5584, a characteristic feature of dual PI3K/mTOR inhibitors.[1]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in situ.[8]

Principle of CETSA: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of binding.[8]

Experimental Workflow: Western Blot-Based CETSA

CETSA_Workflow cluster_protocol CETSA Protocol Start Cell Culture & Treatment (Compound vs. Vehicle) Heat Heat Shock (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble & Precipitated Proteins) Lysis->Centrifugation SDS_PAGE SDS-PAGE Centrifugation->SDS_PAGE Soluble Fraction WesternBlot Western Blot (Detect Soluble Target Protein) SDS_PAGE->WesternBlot Analysis Data Analysis (Plot Melting Curves) WesternBlot->Analysis

Caption: A simplified workflow for a Western blot-based Cellular Thermal Shift Assay.

Detailed Protocol Steps:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle control for a defined period.

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension and heat the samples across a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells to release their contents.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Analysis: Quantify the band intensities at each temperature and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.

Validating Downstream Pathway Modulation: Western Blot Analysis

Confirmation of target engagement should be followed by demonstrating the functional consequence of this interaction on the downstream signaling pathway. Western blotting is a widely used technique to assess changes in the phosphorylation status of key signaling proteins.

Principle of the Assay: Following treatment with an inhibitor, cell lysates are subjected to gel electrophoresis to separate proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific for both the total and phosphorylated forms of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream kinase.

Experimental Protocol: Western Blot for p-Akt and p-S6

  • Cell Treatment and Lysis:

    • Seed cells and treat with varying concentrations of this compound or a positive control (e.g., VS-5584) for a specified time.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated S6 ribosomal protein, and total S6. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm that the compound is effectively inhibiting the PI3K/mTOR pathway in a cellular context.[1][7]

Conclusion and Future Directions

The morpholinopyrimidine scaffold, as exemplified by this compound, represents a highly promising starting point for the development of potent kinase inhibitors. The evidence strongly suggests that the primary biological targets for this class of compounds reside within the PI3K/Akt/mTOR signaling pathway. The methodologies outlined in this guide, from initial in vitro kinase screening to cellular target engagement and downstream pathway analysis, provide a robust framework for the comprehensive characterization of such molecules.

Future research on this compound and its derivatives should focus on a broad kinase panel screening to fully elucidate its selectivity profile. Further structure-activity relationship (SAR) studies will be instrumental in optimizing potency and selectivity, potentially leading to the development of next-generation inhibitors with improved therapeutic indices. The integration of advanced techniques such as chemical proteomics and CRISPR-based genetic screens can further validate on-target effects and identify potential off-target activities and mechanisms of resistance.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel heterocyclic compound, 2-Methyl-6-morpholinopyrimidin-4-amine. While direct biological data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to build a strong rationale for its investigation as a therapeutic agent. The core structure, a substituted diaminopyrimidine, is a privileged scaffold in medicinal chemistry, frequently associated with anti-inflammatory and kinase inhibitory activities. This guide will explore these two promising therapeutic avenues, detailing plausible mechanisms of action, robust experimental protocols for validation, and the scientific basis for its potential development as a targeted therapy.

Introduction and Chemical Profile

This compound is a small molecule featuring a pyrimidine core, a common motif in numerous biologically active compounds. Its structure is characterized by a methyl group at position 2, an amine group at position 4, and a morpholine ring at position 6. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 28732-85-6--INVALID-LINK--[1]
Molecular Formula C₉H₁₄N₄O--INVALID-LINK--[1]
Molecular Weight 194.23 g/mol --INVALID-LINK--[1]
IUPAC Name 2-methyl-6-morpholin-4-ylpyrimidin-4-amineChemScene
Canonical SMILES CC1=NC(=NC(=C1)N)N2CCOCC2ChemScene

Plausible Synthetic Route

A feasible synthetic pathway for this compound can be extrapolated from established methods for synthesizing substituted pyrimidines. A common starting material is 2-amino-4-chloro-6-methylpyrimidine, which can be synthesized from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine.[2][3][4] The subsequent step involves a nucleophilic aromatic substitution reaction with morpholine.

Experimental Protocol: Synthesis of this compound
  • Step 1: Chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.

    • To a round-bottom flask, add 2-amino-4-hydroxy-6-methylpyrimidine and an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product, 2-amino-4-chloro-6-methylpyrimidine.

    • Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.[2][3][4]

  • Step 2: Nucleophilic Substitution with Morpholine.

    • In a sealed reaction vessel, dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent such as isopropanol or DMF.

    • Add an excess of morpholine to the solution.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Synthesis A 2-amino-4-hydroxy-6-methylpyrimidine B 2-amino-4-chloro-6-methylpyrimidine A->B POCl₃, Reflux C This compound B->C Morpholine, Heat Anti_Inflammatory_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Target This compound Target->iNOS Inhibition Target->COX2 Inhibition FLT3_Pathway cluster_1 AML Cell FLT3_ITD FLT3-ITD (Constitutively Active) RAS_MEK_ERK RAS/MEK/ERK Pathway FLT3_ITD->RAS_MEK_ERK PI3K_Akt PI3K/Akt Pathway FLT3_ITD->PI3K_Akt STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT5->Proliferation Target This compound Target->FLT3_ITD Inhibition

References

The Morpholinopyrimidine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental heterocyclic scaffold, has proven to be a cornerstone in the development of targeted kinase inhibitors. When functionalized with a morpholine moiety, the resulting morpholinopyrimidine core exhibits a remarkable propensity for interacting with the ATP-binding site of various kinases, leading to potent and often selective inhibition. This technical guide delves into the significance of the 2-methyl-6-morpholinopyrimidin-4-amine core and its derivatives as a privileged scaffold in kinase inhibitor discovery, with a particular focus on the PI3K/Akt/mTOR signaling pathway. We will explore the synthetic strategies, structure-activity relationships (SAR), and the critical experimental protocols required to characterize the biological activity of these compounds, providing a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Prominence of the Morpholinopyrimidine Core

Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The design of small molecule kinase inhibitors that compete with ATP for binding to the kinase domain has been a highly successful strategy in modern drug discovery.[1]

Within the vast chemical space of kinase inhibitors, the morpholinopyrimidine scaffold has emerged as a recurring and highly effective motif.[2][3][4][5] The morpholine group, in particular, is a common pharmacophore known to enhance aqueous solubility and can form crucial hydrogen bond interactions within the ATP-binding pocket, contributing to the overall potency and drug-like properties of the inhibitor.[6][7][8] Several clinically advanced kinase inhibitors feature this core structure, highlighting its importance in the field.[2][4] This guide will utilize the representative structure of this compound to explore the broader class of morpholinopyrimidine-based kinase inhibitors.

Synthetic Strategies for Morpholinopyrimidine Derivatives

The synthesis of a library of morpholinopyrimidine derivatives is essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. The this compound scaffold serves as a versatile starting point or can be constructed through various synthetic routes.

A common approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine ring. For instance, starting with a di-chlorinated pyrimidine, one chlorine atom can be selectively displaced by morpholine, followed by the displacement of the second chlorine with an amine to introduce diversity at that position.[9][10]

An alternative strategy is the construction of the pyrimidine ring itself through condensation and cyclization reactions.[9][10] This often involves the reaction of a 1,3-dicarbonyl compound with a guanidine derivative. Subsequent modifications to the pyrimidine core can then be performed to introduce the desired substituents.

Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), offer powerful tools for the derivatization of the morpholinopyrimidine scaffold, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.[8]

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of morpholinopyrimidine derivatives.

Synthetic Workflow A Starting Pyrimidine (e.g., 2,4,6-trichloropyrimidine) B SNAr with Morpholine A->B Step 1 C Introduction of Amine (SNAr or Buchwald-Hartwig) B->C Step 2 D Further Derivatization (e.g., Suzuki Coupling) C->D Step 3 (Optional) E Final Compound Library C->E D->E

Caption: Generalized synthetic workflow for morpholinopyrimidine derivatives.

The PI3K/Akt/mTOR Pathway: A Key Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][11][12] Aberrant activation of this pathway is a frequent event in many human cancers, making it a highly attractive target for anticancer drug development.[2][5][11]

Numerous studies have demonstrated that the morpholinopyrimidine scaffold is particularly effective at targeting kinases within this pathway, with many derivatives showing potent inhibitory activity against PI3K and/or mTOR.[2][4][5][6][7][11][12][13][14][15][16] The oxygen atom of the morpholine ring often forms a key hydrogen bond with residues in the hinge region of the kinase's ATP-binding pocket, a common feature observed in the binding mode of these inhibitors.[7]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cellular processes.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) of Morpholinopyrimidine Kinase Inhibitors

Systematic modification of the morpholinopyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.

Position of SubstitutionGeneral ObservationsKey References
C2-Position Introduction of various heterocyclic rings, with or without linkers, has been shown to modulate potency and selectivity.[2][2]
C4-Position The amino group at this position is a key interaction point. Substitution on this amine can influence selectivity and potency against different kinases.[9][10][17][17],[9],[10]
C5-Position Introduction of a carbonitrile group has been explored in the design of dual PI3K/mTOR inhibitors.[2][14][2],[14]
C6-Position The morpholine moiety at this position is often critical for activity, with the oxygen atom acting as a hydrogen bond acceptor.[7][7]

Experimental Protocols for Biological Evaluation

A robust and multi-faceted approach is necessary to fully characterize the kinase inhibitory potential of novel morpholinopyrimidine derivatives.

In Vitro Kinase Activity Assays

The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., PI3Kα, mTOR)

    • Kinase-specific substrate

    • ATP

    • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

    • Assay buffer

    • 384-well low-volume white plates

    • Test compounds (serially diluted)

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and its substrate in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the HTRF detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess the compound's ability to inhibit a specific signaling pathway within intact cells and its effect on cellular processes like proliferation.

Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt (S473), Akt, p-S6K, S6K).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Target Engagement Assays

Confirming that a compound directly interacts with its intended target within a cellular environment is a critical step in drug development.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment and Heating:

    • Treat intact cells with the test compound or vehicle control.

    • Harvest the cells, wash, and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (un-denatured) from the precipitated protein fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target kinase.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow Overview

The following diagram outlines the typical experimental cascade for evaluating a novel morpholinopyrimidine kinase inhibitor.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (e.g., HTRF) A->B Initial Screening C Cell-Based Pathway Analysis (Western Blot) B->C Confirm Cellular Activity D Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Assess Phenotypic Effect E Target Engagement Assay (e.g., CETSA®) C->E Validate Target Interaction F In Vivo Efficacy Studies (Xenograft Models) D->F Lead Optimization E->F

References

Spectroscopic Profile of 2-Methyl-6-morpholinopyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-6-morpholinopyrimidin-4-amine. With the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol , this compound is of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is fundamental for the structural elucidation, purity assessment, and quality control of such novel chemical entities.

While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from analogous chemical structures, providing a robust predictive framework for scientists working with this and related aminopyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, pyrimidine, amine, and morpholine protons. The chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms within the heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.40Singlet3H-CH₃Methyl group on the electron-deficient pyrimidine ring.
~ 5.70Singlet1HPyrimidine C5-HAromatic proton on the pyrimidine ring.
~ 4.80Broad Singlet2H-NH₂Amine protons, often broad due to quadrupole effects and exchange.
~ 3.80Triplet4HMorpholine -CH₂-OProtons adjacent to the electronegative oxygen atom in the morpholine ring.
~ 3.50Triplet4HMorpholine -CH₂-NProtons adjacent to the nitrogen atom of the morpholine ring, attached to the pyrimidine.

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0Pyrimidine C2Carbon attached to the methyl group and two nitrogen atoms.
~ 163.0Pyrimidine C4Carbon bearing the amine group.
~ 160.0Pyrimidine C6Carbon attached to the morpholine ring.
~ 85.0Pyrimidine C5Aromatic carbon with an attached proton.
~ 67.0Morpholine -CH₂-OCarbons adjacent to the oxygen atom in the morpholine ring.
~ 45.0Morpholine -CH₂-NCarbons adjacent to the nitrogen atom in the morpholine ring.
~ 25.0-CH₃Methyl group carbon.

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra. The choice of a suitable deuterated solvent is crucial for sample dissolution and to avoid interference from solvent protons in the ¹H NMR spectrum.[1][2]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Compound in Deuterated Solvent Standard Add TMS Standard Prep->Standard Acquire_H1 Acquire ¹H Spectrum Standard->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Standard->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign Signals to Molecular Structure Integrate->Assign Conclusion Conclusion Assign->Conclusion Structural Confirmation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, pyrimidine, and morpholine moieties.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3250N-H StretchPrimary Amine (-NH₂)Typically two bands for the symmetric and asymmetric stretches of the primary amine.[3][4]
3100-3000C-H StretchAromatic (Pyrimidine)C-H stretching of the pyrimidine ring.[5]
3000-2850C-H StretchAliphatic (-CH₃, -CH₂)C-H stretching of the methyl and morpholine methylene groups.[1]
~1650N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine.[3]
1600-1400C=N, C=C StretchPyrimidine RingRing stretching vibrations.
1335-1250C-N StretchAromatic AmineStretching of the C-N bond between the pyrimidine ring and the amine/morpholine.[3]
1250-1020C-N StretchAliphatic AmineC-N stretching within the morpholine ring.[3]
~1115C-O-C StretchEther (Morpholine)Asymmetric stretching of the C-O-C bond in the morpholine ring.[6]
Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place Sample on ATR Crystal Sample_Spec Collect Sample Spectrum Prep->Sample_Spec Background Collect Background Spectrum Background->Sample_Spec Identify_Peaks Identify Key Absorption Bands Sample_Spec->Identify_Peaks Correlate Correlate Bands to Functional Groups Identify_Peaks->Correlate Conclusion Conclusion Correlate->Conclusion Functional Group Confirmation

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

For this compound (MW = 194.23), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺.

  • Expected Molecular Ion Peak: m/z ≈ 195.12 ([C₉H₁₅N₄O]⁺)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion can provide clues to the compound's structure. The pyrimidine and morpholine rings are likely to influence the fragmentation pattern.[3][7][8]

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z (Predicted)Proposed FragmentPlausible Loss
195[M+H]⁺-
178[M+H - NH₃]⁺Loss of ammonia
137[M+H - C₃H₇NO]⁺Cleavage of the morpholine ring
124[C₅H₆N₃]⁺Loss of the morpholine group
110[C₄H₄N₃]⁺Further fragmentation of the pyrimidine core
Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of such compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation (LC): Inject the sample into an LC system to separate the compound from any impurities. A C18 column is often used.

  • Ionization (MS): The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion.

Mass Spectrometry Fragmentation Workflow

MS_Fragmentation cluster_frags Fragmentation Pathways M_H [M+H]⁺ m/z = 195 Frag1 [M+H - NH₃]⁺ m/z = 178 M_H->Frag1 - NH₃ Frag2 [M+H - C₃H₇NO]⁺ m/z = 137 M_H->Frag2 - C₃H₇NO Frag3 [C₅H₆N₃]⁺ m/z = 124 Frag2->Frag3 - CH₃ Frag4 [C₄H₄N₃]⁺ m/z = 110 Frag3->Frag4 - N

Caption: Plausible fragmentation pathway in MS.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the analysis of its constituent chemical motifs, offer a comprehensive analytical framework. These data and protocols are intended to assist researchers in the identification, purity assessment, and structural confirmation of this compound, thereby facilitating its potential application in drug discovery and development. Experimental verification of these predictions is highly recommended for definitive structural elucidation.

References

Methodological & Application

Synthesis of Novel Derivatives from 2-Methyl-6-morpholinopyrimidin-4-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] As a privileged scaffold, its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The compound 2-Methyl-6-morpholinopyrimidin-4-amine is a highly functionalized pyrimidine, offering multiple reactive sites for the synthesis of diverse chemical libraries. Its structure, featuring a primary amine at the 4-position, a reactive methyl group at the 2-position, and a morpholine moiety at the 6-position, provides a unique platform for generating novel molecular entities with potential therapeutic applications.

This guide provides a comprehensive overview of synthetic strategies to create a variety of derivatives from this compound. We will delve into the rationale behind the chosen synthetic routes and provide detailed, actionable protocols for key transformations.

Strategic Overview of Derivatization

The synthetic potential of this compound can be primarily exploited at three key positions: the exocyclic amino group at C4, the methyl group at C2, and through substitution on the morpholine ring, although the latter is less commonly explored. This guide will focus on the first two, as they offer the most direct and versatile routes to a diverse range of derivatives.

Part 1: Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a controlled, stepwise introduction of the morpholine and amino groups.

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis starting from the commercially available 2,4-dichloro-6-methylpyrimidine.

Step 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine

The first step involves the selective reaction of morpholine at the more reactive C4 position of the dichloropyrimidine.

  • Materials:

    • 2,4-dichloro-6-methylpyrimidine

    • Morpholine

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in acetonitrile.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add morpholine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with water to remove triethylamine hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-chloro-2-methyl-6-morpholinopyrimidine.

Step 2: Synthesis of this compound

The second step involves the amination of the intermediate at the C4 position.

  • Materials:

    • 4-Chloro-2-methyl-6-morpholinopyrimidine

    • Ammonia (in a suitable solvent like methanol or as a gas)

    • Sealed reaction vessel

  • Procedure:

    • Dissolve 4-chloro-2-methyl-6-morpholinopyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

    • Transfer the solution to a sealed pressure vessel.

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to afford this compound.[1]

Part 2: Derivatization of the 4-Amino Group

The primary amino group at the C4 position is a versatile handle for a variety of chemical transformations, including acylation, urea and thiourea formation, and N-arylation.

Section 2.1: N-Acylation to Form Amides

The reaction of the 4-amino group with acylating agents such as acid chlorides or anhydrides provides a straightforward route to a wide array of amide derivatives.

Protocol 2: Synthesis of N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide
  • Materials:

    • This compound

    • Benzoyl chloride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide.

Acylating Agent Base Solvent Typical Yield
Acetyl ChloridePyridineDCMGood to Excellent
Propionyl ChlorideEt3NDCMGood to Excellent
Benzoyl ChloridePyridineDCMGood to Excellent
Acetic AnhydridePyridineDCMGood to Excellent
Table 1: Representative Conditions for N-Acylation.
Section 2.2: Urea and Thiourea Formation

The synthesis of urea and thiourea derivatives can be readily achieved by reacting the 4-amino group with isocyanates or isothiocyanates, respectively. These functional groups are valuable for their hydrogen bonding capabilities in drug-receptor interactions.

Protocol 3: Synthesis of 1-(2-Methyl-6-morpholinopyrimidin-4-yl)-3-phenylurea
  • Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF.

    • Add phenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-6 hours. The product often precipitates from the reaction mixture.

    • If a precipitate forms, collect it by filtration and wash with cold THF or diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Urea_Formation

Section 2.3: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction allows for the formation of a C-N bond between the 4-amino group and an aryl halide.

Protocol 4: Synthesis of N-phenyl-2-methyl-6-morpholinopyrimidin-4-amine
  • Materials:

    • This compound

    • Bromobenzene or Iodobenzene

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs2CO3, NaOt-Bu)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

    • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Derivatization of the 2-Methyl Group

The methyl group at the C2 position of the pyrimidine ring can be activated for condensation reactions with aldehydes, particularly under basic conditions, due to the electron-withdrawing nature of the pyrimidine ring.

Protocol 5: Condensation with Benzaldehyde

This protocol describes the synthesis of a styryl derivative via a condensation reaction.

  • Materials:

    • This compound

    • Benzaldehyde

    • Strong base (e.g., Sodium ethoxide or Potassium tert-butoxide)

    • Anhydrous Ethanol or THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 eq).

    • Add benzaldehyde (1.2 eq) and heat the reaction mixture to reflux for 8-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the styryl derivative.

Condensation_Reaction

Conclusion

This compound is a versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery. The strategic modification of the 4-amino and 2-methyl groups allows for the exploration of a vast chemical space. The protocols outlined in this guide provide a solid foundation for researchers to develop novel compounds based on this promising scaffold. Careful optimization of reaction conditions and purification techniques will be crucial for the successful synthesis of these derivatives.

References

Application Note: A Practical Guide to the Synthesis of Novel PI3K Inhibitors Utilizing a 2-Methyl-6-morpholinopyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2][3] This has made PI3K an intensely pursued target for oncology drug development. A key pharmacophore in many successful PI3K inhibitors is the morpholinopyrimidine scaffold, which establishes a crucial hydrogen bond interaction within the ATP-binding site of the kinase.[4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging 2-Methyl-6-morpholinopyrimidin-4-amine as a core building block for the synthesis of novel PI3K inhibitors. We present the scientific rationale behind the synthetic strategy, detailed step-by-step protocols for chemical modification via Suzuki cross-coupling, and methods for purification and characterization. The aim is to provide a robust and replicable framework to accelerate the discovery of next-generation kinase inhibitors.

Introduction: Targeting the PI3K Pathway

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a primary intracellular signaling network that responds to extracellular signals from growth factors and cytokines.[6] Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8] This recruitment facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[8]

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like BAD.[1]

  • Cell Growth: Activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell size.[9]

  • Proliferation: Regulation of cell cycle proteins, such as p21 and p27.[6]

The activity of this pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[6][10] In many cancers, the pathway is constitutively activated through mutations in the genes encoding PI3K (PIK3CA), loss of PTEN function, or amplification of RTKs.[1][10] This addiction to PI3K signaling makes it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->Downstream Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PI3K/Akt/mTOR signaling pathway.

The Morpholinopyrimidine Scaffold: A Privileged Hinge-Binder

Structure-activity relationship (SAR) studies have consistently shown that a morpholine group attached to a pyrimidine or related heterocyclic core is a highly effective "hinge-binding" motif for PI3K inhibitors.[4][5] The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase's ATP-binding pocket.[4][11] This interaction mimics the hydrogen bond formed by the N1 of adenine in ATP, allowing these molecules to act as potent ATP-competitive inhibitors.[11]

The this compound scaffold provides an excellent starting point for inhibitor design. The morpholine at C6 and the methyl group at C2 provide a stable, high-affinity anchor, while the amine at C4 serves as a versatile chemical handle for introducing a variety of substituents. These substituents can be tailored to occupy adjacent pockets within the active site to enhance potency, modulate isoform selectivity (PI3Kα, β, δ, γ), and optimize pharmacokinetic properties.[12][13][14]

Core Synthetic Strategy: From Scaffold to Inhibitor Library

The primary challenge in drug discovery is the rapid generation of diverse chemical entities for biological screening. Our recommended strategy focuses on converting the C4-amine of the starting material into a more versatile functional group for cross-coupling reactions. A robust and widely utilized method for C-C bond formation in medicinal chemistry is the Suzuki cross-coupling reaction.[12][15][16]

To make the scaffold amenable to this reaction, we first propose the conversion of the C4-amine to a halide (e.g., a chloride) via a Sandmeyer-type reaction. This creates a highly valuable intermediate, 4-Chloro-2-methyl-6-morpholinopyrimidine , which can then be coupled with a diverse library of commercially available aryl and heteroaryl boronic acids or esters. This approach allows for systematic exploration of the chemical space around the core scaffold.

Synthetic_Workflow Start Starting Material (2-Methyl-6-morpholino -pyrimidin-4-amine) Halogenation Protocol 1: Halogenation (Sandmeyer Reaction) Start->Halogenation Intermediate Intermediate 1 (4-Chloro-2-methyl -6-morpholinopyrimidine) Halogenation->Intermediate Coupling Protocol 2: Suzuki Coupling (+ Aryl Boronic Acid) Intermediate->Coupling Product Crude Final Product Coupling->Product Purification Protocol 3: Purification (Chromatography) Product->Purification Final Pure Inhibitor Purification->Final Analysis Protocol 3: Characterization (NMR, MS) Final->Analysis

Caption: General workflow for PI3K inhibitor synthesis.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)

Rationale: This protocol converts the C4-amine into a chloro group, creating an electrophilic site for subsequent palladium-catalyzed cross-coupling. The Sandmeyer reaction is a classic transformation for this purpose. Careful temperature control is critical to prevent decomposition of the intermediate diazonium salt and minimize side product formation.

  • Materials:

    • This compound (1.0 eq)

    • Hydrochloric acid (HCl), concentrated (approx. 6M)

    • Sodium nitrite (NaNO₂), (1.1 eq)

    • Copper(I) chloride (CuCl), (1.2 eq)

    • Deionized water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice bath

  • Procedure:

    • Suspend this compound in concentrated HCl in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C using an ice bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the NaNO₂ solution dropwise to the stirred suspension from step 1, ensuring the internal temperature remains below 5 °C. Stir the reaction mixture for 30 minutes at 0-5 °C to allow for complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of Copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from step 3 to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Pour the reaction mixture into a separatory funnel containing DCM and water. Neutralize the aqueous layer carefully by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).

    • Separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Intermediate 1 .

  • Self-Validation/QC: The identity and purity of Intermediate 1 should be confirmed by ¹H-NMR, LC-MS, and melting point analysis before proceeding to the next step.

Protocol 2: General Suzuki Cross-Coupling for Library Synthesis

Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction that is tolerant of a wide range of functional groups, making it ideal for medicinal chemistry.[16] Pd(dppf)Cl₂ is a robust catalyst for coupling with (hetero)aryl boronic acids.[12][16] The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq)

    • Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

    • 1,4-Dioxane or Dimethoxyethane (DME) (anhydrous)

    • Nitrogen or Argon gas supply

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • To an oven-dried reaction flask, add Intermediate 1 (1.0 eq), the desired boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous dioxane (or DME) via syringe, followed by the 2M Na₂CO₃ solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with EtOAc and water.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Purification and Characterization

Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring that biological data is obtained from a well-defined chemical entity. Full characterization provides unequivocal proof of the molecule's structure and purity.

  • Purification:

    • The crude product from Protocol 2 should be purified using flash column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the final product, but a gradient of methanol in DCM or ethyl acetate in hexanes is a common starting point.

  • Characterization:

    • ¹H and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, splitting patterns, and integrations.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

    • Purity Analysis (HPLC): Determine the purity of the final compound using High-Performance Liquid Chromatography, ideally with detection at multiple wavelengths. A purity of >95% is typically required for in vitro biological assays.

Example Data and Results

To illustrate the expected outcome, we present hypothetical data for a representative inhibitor synthesized by coupling Intermediate 1 with (3-methoxyphenyl)boronic acid .

Compound ID Structure Method Yield ¹H NMR (400 MHz, CDCl₃) δ HRMS (ESI+) m/z
PI3K-Morph-01 Protocol 275%8.31 (s, 1H), 7.45-7.38 (m, 2H), 7.01 (d, J=7.6 Hz, 1H), 6.55 (s, 1H), 3.90 (s, 3H), 3.85 (t, J=4.8 Hz, 4H), 3.75 (t, J=4.8 Hz, 4H), 2.60 (s, 3H).Calc'd for C₁₆H₁₉N₄O₂ [M+H]⁺: 299.1503; Found: 299.1501.

Table 1: Synthesis and characterization data for an example PI3K inhibitor.

The biological activity of the final compounds should be assessed in biochemical and cellular assays.

Compound ID PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) mTOR IC₅₀ (nM)
PI3K-Morph-01 3518045210>1000
BKM-120 (Control) 45165110250>1000

Table 2: Example in vitro kinase inhibition profile. IC₅₀ values are representative and will vary based on the specific R-group introduced via Suzuki coupling.

Conclusion

The this compound scaffold is a validated and highly effective starting point for the development of potent and selective PI3K inhibitors. The synthetic strategy outlined in this application note, centered around a halogenation followed by a versatile Suzuki cross-coupling, provides a reliable and efficient pathway for generating diverse libraries of novel inhibitors. By following these detailed protocols, researchers can systematically probe the structure-activity relationships of this important pharmacophore and accelerate the identification of lead candidates for cancer therapy and other diseases driven by aberrant PI3K signaling.

References

Application Notes & Protocols: Strategic Functionalization of 2-Methyl-6-morpholinopyrimidin-4-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminopyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2] Its derivatives are central to numerous FDA-approved drugs, particularly in oncology.[3] Within this class, 2-Methyl-6-morpholinopyrimidin-4-amine represents a highly valuable building block. The morpholine moiety frequently enhances aqueous solubility and provides a critical hydrogen bond acceptor, a feature common in kinase inhibitors targeting the PI3K/Akt/mTOR pathway.[4]

This guide provides a comprehensive overview of the key reactions involving this compound, focusing on the strategic functionalization of its C4-exocyclic amine. We will delve into the mechanistic rationale behind common synthetic transformations and provide detailed, field-proven protocols for N-acylation and palladium-catalyzed cross-coupling reactions. These methods are designed to empower researchers in the synthesis of compound libraries for screening and lead optimization in drug development programs.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueSource
CAS Number 28732-85-6[5]
Molecular Formula C₉H₁₄N₄O[5]
Molecular Weight 194.23 g/mol [5]
Appearance Off-white to light yellow solidTypical
SMILES N=1C(=NC(=CC1N)N2CCOCC2)C[5]
Storage Sealed in a dry environment at 2-8°C[5]

Safety Note: Always handle chemical reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.[6]

Core Reaction Principles & Mechanistic Insights

The reactivity of this compound is dominated by the nucleophilicity of the C4-exocyclic primary amine. This site serves as the primary handle for introducing diversity and modulating the physicochemical and pharmacological properties of the resulting derivatives.

Diagram: General Reaction Workflow

G cluster_start Starting Material cluster_reactions Key Reactions at C4-Amine cluster_products Derivative Classes A 2-Methyl-6-morpholino- pyrimidin-4-amine B N-Acylation A->B RCOCl, Base C Buchwald-Hartwig Cross-Coupling A->C Ar-X, Pd Catalyst, Ligand, Base D Reductive Amination A->D RCHO, NaBH(OAc)₃ E Amide Derivatives B->E F N-Aryl Derivatives C->F G N-Alkyl Derivatives D->G

Caption: Key synthetic routes for functionalizing the C4-amine.

1. N-Acylation: Synthesis of Amide Derivatives N-acylation is a robust and straightforward method to introduce a wide range of substituents. The reaction proceeds via a nucleophilic acyl substitution mechanism where the C4-amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[7] The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically used to neutralize the HCl byproduct without competing in the reaction.

2. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[8][9] In this reaction, a palladium catalyst facilitates the coupling of an amine with an aryl halide or triflate. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine to the palladium(II) complex followed by deprotonation to form a palladium amide, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[10] The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands often providing superior results.[8][11]

Experimental Protocols

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(2-Methyl-6-morpholinopyrimidin-4-yl)benzamide, a representative amide derivative.

Reagents & Equipment
Reagents This compound, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Equipment Round-bottom flask, Magnetic stirrer, Stir bar, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.15 mmol) and triethylamine (1.08 mL, 7.72 mmol) in anhydrous DCM (25 mL), add a solution of benzoyl chloride (0.66 mL, 5.66 mmol) in DCM (5 mL) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expert Insights & Troubleshooting:

  • Causality: The use of an ice bath during the addition of benzoyl chloride is crucial to control the exothermic reaction and prevent potential side reactions.

  • Troubleshooting: If the reaction stalls, it may be due to insufficient base or inactive reagents. Ensure TEA is dry and benzoyl chloride is fresh. A slight excess (1.1 eq) of the acylating agent is often beneficial. If di-acylation is observed (unlikely but possible), reducing the equivalents of benzoyl chloride can mitigate this.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling with 4-Bromotoluene

Objective: To synthesize N-(4-methylphenyl)-2-Methyl-6-morpholinopyrimidin-4-amine, a representative N-aryl derivative.

Reagents & Equipment
Reagents This compound, 4-Bromotoluene, Palladium(II) acetate [Pd(OAc)₂], Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene
Equipment Schlenk flask or oven-dried vial with a screw cap, Magnetic stirrer, Stir bar, Heating block or oil bath, Inert atmosphere setup (Nitrogen or Argon), Syringes

Procedure:

  • To a Schlenk flask, add this compound (200 mg, 1.03 mmol), 4-bromotoluene (211 mg, 1.24 mmol), Pd(OAc)₂ (11.6 mg, 0.05 mmol), Xantphos (59.6 mg, 0.10 mmol), and sodium tert-butoxide (148 mg, 1.54 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110°C and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

Purification:

  • The crude residue should be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes solvent system, to yield the pure N-arylated product.

Expert Insights & Troubleshooting:

  • Causality: The reaction must be conducted under strictly anhydrous and inert conditions as the palladium catalyst and the strong base (NaOtBu) are sensitive to air and moisture. Xantphos is a bidentate ligand that stabilizes the palladium center and facilitates the crucial reductive elimination step.[12]

  • Trustworthiness: This protocol is a self-validating system. Successful coupling confirms the activity of the catalyst, the integrity of the reagents, and the inertness of the atmosphere.

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the system is thoroughly purged of oxygen. If starting materials remain, consider increasing the catalyst loading slightly or using a different ligand/base combination (e.g., RuPhos with K₃PO₄).

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholinopyrimidine scaffold is a hallmark of numerous inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[4] This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[13] Its hyperactivation is a common event in many human cancers, making it a prime target for therapeutic intervention.[14][15] Compounds based on the this compound core are designed to act as ATP-competitive inhibitors, binding to the kinase domain of PI3K isoforms and preventing the phosphorylation of downstream targets like Akt.[16]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Methyl-6-morpholino- pyrimidin-4-amine Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by aminopyrimidine derivatives.

References

Application Note: A Comprehensive In Vitro Assay Cascade for the Functional Characterization of 2-Methyl-6-morpholinopyrimidin-4-amine, a Putative PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, field-proven framework for the in vitro characterization of 2-Methyl-6-morpholinopyrimidin-4-amine. Based on its structural motifs, particularly the morpholinopyrimidine core, this compound is hypothesized to function as a kinase inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver in human cancers.[1][2] This document outlines a logical, three-tiered assay cascade designed to rigorously test this hypothesis, moving from direct biochemical target engagement to cellular pathway modulation and concluding with a functional phenotypic readout. We provide step-by-step protocols for:

  • Biochemical Potency Assessment: Determining the direct inhibitory activity of the compound against a purified kinase using the ADP-Glo™ Kinase Assay.

  • Cellular Target Engagement: Measuring the inhibition of a key downstream signaling node, phospho-AKT, in a cellular context via Western Blotting.

  • Phenotypic Cellular Response: Quantifying the compound's effect on cancer cell viability and proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay.

This comprehensive workflow ensures a robust evaluation, providing the foundational data required for advancing a novel kinase inhibitor through the drug discovery pipeline.

Introduction: The Scientific Rationale

The chemical structure of this compound contains key pharmacophores suggestive of kinase inhibitory activity. The pyrimidine scaffold is a privileged structure in numerous FDA-approved kinase inhibitors, while the morpholino group is a well-established moiety in potent inhibitors of the PI3K/AKT/mTOR pathway.[3] This pathway is one of the most commonly activated signaling networks in human cancer, making it a high-value therapeutic target.[1][4]

Effective characterization of a putative kinase inhibitor requires a multi-faceted approach. It is not sufficient to demonstrate potency in a biochemical assay; one must also confirm that the compound engages its target in a complex cellular environment and that this engagement translates into a desired biological outcome, such as the inhibition of cancer cell growth. The following protocols are designed to build this evidentiary chain logically and efficiently.

Biochemical Potency: ADP-Glo™ Kinase Assay

Principle: The first step is to determine if the compound can directly inhibit its purified target kinase in a cell-free system.[5] The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP, and therefore, with kinase activity.[6] An inhibitor will reduce the amount of ADP formed, leading to a decrease in the luminescent signal. This assay is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]

Experimental Protocol: IC50 Determination
  • Reagent Preparation:

    • Prepare the kinase buffer, purified PI3K enzyme (e.g., PI3Kα), and its specific substrate (e.g., PIP2) according to the manufacturer's recommendations.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in a 96-well or 384-well plate. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include "vehicle only" (DMSO) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to each well of an opaque-walled multiwell plate. It is critical to use an ATP concentration at or near the Km of the kinase to ensure sensitive and accurate inhibitor potency measurement.[10][11]

    • Add the serially diluted compound to the appropriate wells.

    • Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all data points.

    • Normalize the data by setting the "vehicle only" control as 100% activity and "no enzyme" as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to calculate the IC50 value.[13][14]

Workflow Visualization

biochem_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP add_reagents Add Kinase Mix to Plate prep_reagents->add_reagents prep_compound Prepare Serial Dilution of Compound add_compound Add Compound to Plate prep_compound->add_compound add_reagents->add_compound incubate_reaction Incubate (e.g., 60 min) add_compound->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_stop Incubate (40 min) add_adpglo->incubate_stop add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_stop->add_detection incubate_light Incubate (30 min) add_detection->incubate_light read_lum Read Luminescence incubate_light->read_lum calc_ic50 Normalize Data & Calculate IC50 read_lum->calc_ic50

Caption: Biochemical IC50 determination workflow.

Cellular Target Engagement: Western Blot for Phospho-AKT

Principle: A potent inhibitor should not only hit its purified target but also modulate its activity within the cell.[15] The activation of PI3K leads to the phosphorylation of AKT at Serine 473 (p-AKT S473).[2] This phosphorylation event is a critical downstream marker of pathway activity.[16] Western blotting allows for the specific detection and quantification of p-AKT levels relative to total AKT, providing a direct measure of the compound's on-target effect in a cellular context.[16]

Signaling Pathway Context

pI3k_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT recruits & activates pAKT p-AKT (S473) AKT->pAKT phosphorylation Downstream Downstream Effectors (mTORC1, etc.) pAKT->Downstream activates Response Cell Proliferation & Survival Downstream->Response Compound This compound Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Experimental Protocol: p-AKT Inhibition
  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with a serial dilution of the compound for 1-2 hours. Include a vehicle (DMSO) control.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes to induce robust AKT phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (S473) and Total AKT overnight at 4°C. The Total AKT serves as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, normalize the p-AKT signal to the Total AKT signal.

    • Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibition of AKT phosphorylation.

Phenotypic Cellular Response: CellTiter-Glo® Viability Assay

Principle: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. The PI3K/AKT pathway is a key driver of these processes.[17][18] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to assess the number of viable cells in culture.[19] It quantifies ATP, an indicator of metabolically active cells.[20] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound. This assay is used to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: GI50 Determination
  • Cell Seeding and Treatment:

    • Seed cancer cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Add a serial dilution of the compound to the wells (in triplicate). Include vehicle-only controls.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[21]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[20][21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the curve using non-linear regression to determine the GI50 value.

Data Summary and Interpretation

A successful PI3K inhibitor candidate would exhibit a clear relationship across the three assays. The biochemical IC50 should be potent, the cellular p-AKT inhibition should occur at a similar or slightly higher concentration, and the GI50 should be in a comparable range, confirming that target inhibition leads to the desired anti-proliferative effect.

Assay Parameter Description Example Target Value
Biochemical IC50 Concentration for 50% inhibition of purified PI3Kα enzyme activity.< 100 nM
Cellular p-AKT IC50 Concentration for 50% inhibition of AKT S473 phosphorylation in cells.< 500 nM
Cellular GI50 Concentration for 50% inhibition of cancer cell growth over 72 hours.< 1 µM

References

Application Notes and Protocols for Cell-Based Assays with 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Cancer Pathway

The 2-methyl-6-morpholinopyrimidin-4-amine scaffold is a cornerstone for a class of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in a wide array of human cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, makes it a highly attractive target for therapeutic intervention.[2][3]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound derivatives in a suite of cell-based assays. We will delve into the mechanistic rationale behind experimental design, offering insights to empower researchers in drug discovery and development to rigorously evaluate these compounds. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

Derivatives of this compound, such as the well-characterized pan-Class I PI3K inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor Gedatolisib, function primarily as ATP-competitive inhibitors.[4][5] They bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K and/or the kinase domain of mTOR.[4] This blockade prevents the phosphorylation of key downstream effectors, leading to the suppression of pro-survival signaling cascades. The morpholine moiety is a common feature in inhibitors of this pathway, contributing to their binding and pharmacological properties.[1]

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Methyl-6-morpholino- pyrimidin-4-amine Derivatives Inhibitor->PI3K Inhibit Inhibitor->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR Signaling and Inhibition.

Data Presentation: Comparative Efficacy of Derivatives

The antiproliferative activity of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This data is crucial for understanding the potency and selectivity of the compounds.

DerivativeTarget(s)Cell LinePIK3CA StatusIC50 / GI50 (µM)Reference
ZSTK474 pan-Class I PI3KA549 (Lung)Wild-Type0.19[6]
OVCAR3 (Ovarian)H1047R Mutant0.09[6]
PC-3 (Prostate)PTEN Null0.23[6]
WiDr (Colon)Wild-Type0.11[7]
Mean of 39 linesVarious0.32 (GI50)[6]
Gedatolisib pan-Class I PI3K, mTORMCF-7 (Breast)E545K MutantPotent Inhibition[5][8]
HCC1428 (Breast)Wild-TypePotent Inhibition[5]
22RV1 (Prostate)PTEN NullPotent Inhibition[9]
Compound B-4 EGFR/PyrimidineMCF-7 (Breast)E545K Mutant6.70[10]
(for comparison)A549 (Lung)Wild-Type20.49[10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the assay conditions and cell line used. The data presented here is for comparative purposes.

Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay is a fundamental method for assessing the impact of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell lines is critical. It is advisable to use a panel that includes lines with known mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) and wild-type lines to assess pathway-dependent sensitivity.[2] For example, MCF-7 and T47D (breast cancer) are known to harbor activating PIK3CA mutations, making them sensitive to PI3K inhibitors.[11]

  • Concentration Range: A wide range of concentrations (e.g., from 0.01 nM to 100 µM) should be tested to generate a full dose-response curve and accurately determine the IC50 value.[3]

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.[3]

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to the compound and not the solvent.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is a reliable method for determining if the inhibitor induces programmed cell death.

Causality Behind Experimental Choices:

  • Dual Staining: Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[13] Using both allows for a more detailed assessment of cell death.

  • Time Course: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak apoptotic response.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative at concentrations around its IC50 value for the desired time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[14]

PI3K/Akt Pathway Modulation (Western Blotting)

Western blotting is a key technique to confirm that the derivative is hitting its intended target and modulating the downstream signaling pathway.[4]

Causality Behind Experimental Choices:

  • Target Selection: The primary targets for analysis should be phosphorylated Akt (p-Akt) at Ser473 and/or Thr308, as this is a direct downstream effector of PI3K.[4] It is also important to measure total Akt levels to ensure that the changes in phosphorylation are not due to a decrease in the total protein amount.[15]

  • Loading Control: A loading control, such as β-actin or GAPDH, is essential to normalize the data and ensure equal protein loading between lanes.

Protocol:

  • Cell Lysis: After treatment with the derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of the derivatives on the migratory and invasive potential of cancer cells, which are key processes in metastasis.[16]

Causality Behind Experimental Choices:

  • Migration vs. Invasion: The migration assay assesses cell motility through a porous membrane. The invasion assay is a more stringent test of metastatic potential, as it requires cells to degrade a layer of extracellular matrix (Matrigel) before migrating.[17]

  • Chemoattractant: A chemoattractant, typically fetal bovine serum (FBS), is placed in the lower chamber to stimulate cell migration/invasion.

Protocol (Migration):

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight. Resuspend the cells in serum-free medium.

  • Inhibitor Pre-treatment: Pre-incubate the cell suspension with various concentrations of the derivative for 30-60 minutes.

  • Assay Setup: Add complete medium (with FBS) to the lower chamber of a 24-well plate. Place Transwell inserts (with 8 µm pores) into the wells. Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.

  • Cell Removal and Staining: Remove non-migrated cells from the upper side of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Protocol (Invasion): This protocol is similar to the migration assay, with the key difference being that the Transwell inserts are first coated with a layer of Matrigel. The incubation time is also typically longer (e.g., 24-48 hours) to allow for matrix degradation.[17]

Experimental Workflow Visualization

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action cluster_Metastatic_Potential Metastatic Potential Proliferation Cell Proliferation Assay (MTT/SRB) IC50 Determine IC50 Proliferation->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Migration Migration Assay (Transwell) IC50->Migration WesternBlot Western Blot (p-Akt, Akt) Invasion Invasion Assay (Matrigel)

Caption: A typical experimental workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of targeted anticancer therapies. The cell-based assays detailed in this guide provide a robust framework for characterizing the biological activity of these derivatives. By understanding their effects on cell proliferation, apoptosis, signaling pathways, and metastatic potential, researchers can build a comprehensive profile of their therapeutic potential. Future studies may involve in vivo xenograft models to validate the in vitro findings and further explore the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

Application Notes & Protocols for In Vivo Evaluation of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the In Vivo Landscape for a Novel Morpholinopyrimidine Compound

The compound 2-Methyl-6-morpholinopyrimidin-4-amine belongs to the morpholinopyrimidine class of molecules. This structural scaffold is of significant interest in medicinal chemistry, with derivatives being investigated as potent inhibitors of signaling pathways such as PI3K/Akt/mTOR and as anti-inflammatory agents.[1][2] The presence of the morpholine ring is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties.[2] Given this context, this compound holds potential as a therapeutic agent, but its in vivo dosage, administration, and overall pharmacological profile are yet to be defined.

This document serves as a comprehensive guide for researchers and drug development professionals to establish the in vivo dosage and administration parameters for this compound. In the absence of pre-existing in vivo data for this specific molecule, we will proceed with a foundational, systematic approach based on established principles of preclinical drug development and data from analogous compounds. The protocols provided herein are designed to be self-validating, ensuring that each step logically informs the next, from initial dose range-finding to a preliminary pharmacokinetic characterization.

Part 1: Foundational In Vitro Characterization - The Gateway to In Vivo Studies

Before any in vivo work is initiated, a thorough in vitro characterization of this compound is paramount. This data is not just a prerequisite; it is the cornerstone for designing safe and informative animal studies. The primary objective is to determine the compound's potency against its intended biological target, which will inform the starting dose for in vivo experiments.

Key In Vitro Assays:

  • Target Engagement & Potency (IC50/EC50): The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against the putative target (e.g., a specific kinase or cell line) is the most critical parameter. For instance, novel aminopyrimidine derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines to determine their IC50 values.[3]

  • Cellular Viability/Cytotoxicity: Assays on relevant cell lines (and ideally a non-target control cell line) will help to establish a preliminary therapeutic index.

  • Aqueous Solubility: Poor solubility can severely limit oral bioavailability and complicate formulation for parenteral administration.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism and influence the choice of administration route.

Bridging In Vitro Potency to In Vivo Starting Dose:

The in vitro IC50 is a crucial data point for estimating a starting dose for in vivo studies, although a direct extrapolation is not always straightforward. A common practice is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro IC50. However, this is a highly simplified approach and should be used with caution and in conjunction with a formal dose escalation study.

Part 2: In Vivo Dose Escalation and Maximum Tolerated Dose (MTD) Determination

The primary goal of the initial in vivo study is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This study is critical for establishing a safe dose range for subsequent efficacy studies.

Experimental Protocol: Rodent MTD Study

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley). The choice should be justified based on the disease model to be used in future efficacy studies.

  • Sex: Both males and females should be included initially, as sex-based differences in metabolism and toxicity can occur.

  • Number of animals: 3-5 animals per dose group.

Compound Formulation and Administration:

  • Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Common vehicles include:

    • Saline (for highly soluble compounds)

    • 5% DMSO + 30% PEG 400 + 65% Saline

    • 0.5% Carboxymethylcellulose (CMC) in water

  • Route of Administration: The intended clinical route should be considered. Oral gavage (PO) and intraperitoneal (IP) injection are common for initial studies. For example, a study on novel amino pyrimidine derivatives as EGFR inhibitors utilized oral administration in mice.[4]

Study Design:

This protocol follows a dose escalation design.

  • Dose Group Selection:

    • Start with a low dose, estimated from in vitro data (e.g., a dose predicted to achieve a plasma concentration equivalent to the IC50).

    • Subsequent dose groups should be escalated by a factor of 2-3 (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg, 80 mg/kg).

  • Procedure:

    • Acclimatize animals for at least one week before the study.

    • Record baseline body weight.

    • Administer a single dose of this compound or vehicle control.

    • Monitor animals closely for the first few hours post-dosing for any immediate signs of toxicity.

    • Continue to monitor animals daily for 7-14 days for:

      • Clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).

      • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).

      • Mortality.

  • Endpoint:

    • The MTD is the highest dose at which no mortality and no more than a 10% loss in body weight is observed, and clinical signs of toxicity are minimal and reversible.

Data Presentation: MTD Study Summary

Dose Group (mg/kg)Administration RouteNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle ControlPO30/3+5%Normal
10PO30/3+2%Normal
30PO30/3-3%Mild, transient lethargy
100PO31/3-15%Significant lethargy, ruffled fur
300PO33/3-Severe toxicity, mortality within 24h

This is an example table; actual results will vary.

Logical Workflow for MTD Determination

Caption: Workflow for MTD Determination.

Part 3: Preliminary Pharmacokinetic (PK) Profiling

Once a safe dose range has been established, a preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This study will determine key parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax).

Experimental Protocol: Rodent Single-Dose PK Study

Animal Model:

  • Species: Mouse or Rat (cannulated if possible for serial blood sampling).

  • Number of animals: 3 per time point or 3-5 cannulated animals.

Study Design:

  • Dose Selection: A dose below the MTD that is expected to be pharmacologically active (e.g., 10 mg/kg).

  • Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. This group is essential for calculating oral bioavailability.

    • Oral (PO) or other extravascular route group: Administer the selected dose.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

Data Analysis:

  • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-850
Tmax (h)-1.0
AUC (0-inf) (ng*h/mL)12004800
t1/2 (h)2.53.0
Bioavailability (%)-40%

This is an example table; actual results will vary.

Signaling Pathway Context: Potential Mechanism of Action

Many morpholinopyrimidine derivatives are known to target the PI3K/Akt/mTOR signaling pathway, which is frequently deregulated in cancer.[2] Understanding this potential mechanism is crucial for selecting appropriate pharmacodynamic biomarkers for future efficacy studies.

PI3K_Pathway cluster_Pathway Potential Target Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Potential PI3K/Akt/mTOR Inhibition.

Part 4: Conclusion and Future Directions

The protocols outlined in this application note provide a systematic and robust framework for the initial in vivo characterization of this compound. By first establishing a safe dose range through an MTD study and then understanding the compound's pharmacokinetic profile, researchers can design meaningful and well-controlled efficacy studies. The data generated from these initial experiments are indispensable for making informed decisions in the drug development process and for ultimately assessing the therapeutic potential of this novel compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Anti-inflammatory Agents Derived from 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Among these, pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents. Their therapeutic effects are often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel anti-inflammatory agents, starting from the readily available 2-Methyl-6-morpholinopyrimidin-4-amine. We will detail a plausible and robust synthetic pathway, followed by established protocols for evaluating the anti-inflammatory efficacy of the synthesized compounds.

The rationale for selecting the pyrimidine core lies in its proven track record in clinically approved anti-inflammatory drugs.[1][2] By chemically modifying the this compound scaffold, we aim to develop novel chemical entities with potentially enhanced potency and selectivity for inflammatory targets. The proposed synthetic strategy involves a key transformation of the starting material to a reactive intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce diverse functionalities often associated with anti-inflammatory activity.

Proposed Synthetic Pathway and Rationale

The overall synthetic strategy is to convert the starting material, this compound, into a more advanced intermediate that can be readily diversified. A plausible approach involves the diazotization of the 4-amino group, followed by a Sandmeyer-type reaction to introduce a chloro group, yielding 4-chloro-2-methyl-6-morpholinopyrimidine. This chlorinated intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a variety of aryl or heteroaryl moieties, a common feature in many potent anti-inflammatory drugs.

The proposed synthetic scheme is as follows:

Synthetic Pathway start This compound intermediate 4-Chloro-2-methyl-6-morpholinopyrimidine start->intermediate 1. NaNO2, HCl 2. CuCl final_product Target Anti-inflammatory Agent (e.g., Aryl-substituted pyrimidine) intermediate->final_product Suzuki Coupling: Arylboronic acid, Pd catalyst, Base

Caption: Proposed synthetic route to novel anti-inflammatory agents.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)

This protocol describes the conversion of the starting amine to a key chloro-pyrimidine intermediate. The diazotization followed by the Sandmeyer reaction is a classic and reliable method for this transformation.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30-45 minutes. The formation of the diazonium salt is typically observed by a change in color.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution from the previous step to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC), neutralize the mixture by the careful addition of a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-Chloro-2-methyl-6-morpholinopyrimidine by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization: The structure of the synthesized intermediate should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of Target Anti-inflammatory Agent via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the chlorinated intermediate with an appropriate arylboronic acid. The choice of the arylboronic acid can be guided by structure-activity relationship (SAR) studies of known anti-inflammatory agents. For instance, moieties like 4-fluorophenyl or 4-methoxyphenyl are commonly found in COX inhibitors.

Materials and Reagents:

  • 4-Chloro-2-methyl-6-morpholinopyrimidine (Intermediate 1)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-methyl-6-morpholinopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the final target compound.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Evaluation of Anti-inflammatory Activity

The synthesized compounds should be evaluated for their potential anti-inflammatory properties using a combination of in vitro and in vivo assays.

In Vitro Assays

1. Inhibition of Cyclooxygenase (COX) Enzymes:

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[1] The synthesized compounds should be tested for their ability to inhibit both COX-1 and COX-2 isoforms to determine their potency and selectivity.

  • Protocol: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) can be used. These assays typically measure the peroxidase activity of the COX enzymes. The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 should be determined. A higher COX-2/COX-1 selectivity ratio is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats:

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

  • Protocol:

    • Divide Wistar rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and groups treated with different doses of the synthesized compounds.

    • Administer the compounds or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Data Presentation

The results of the biological evaluations should be presented in a clear and concise manner.

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)NO Inhibition IC₅₀ (µM) in RAW 264.7 cells
Target Compound 1
Target Compound 2
Indomethacin (Standard)

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Vehicle Control -0
Target Compound 1
Target Compound 2
Indomethacin (Standard) 10

Signaling Pathway

The anti-inflammatory effects of the synthesized pyrimidine derivatives are expected to be mediated through the inhibition of the arachidonic acid cascade, specifically by blocking the activity of COX enzymes.

Inflammatory Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2, etc.) cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation target_compound Synthesized Pyrimidine Derivative target_compound->cox Inhibition

Caption: Inhibition of the COX pathway by synthesized pyrimidine derivatives.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of novel anti-inflammatory agents based on the this compound scaffold. The proposed synthetic route, utilizing a key chloropyrimidine intermediate and a subsequent Suzuki-Miyaura cross-coupling, offers a versatile platform for generating a library of diverse compounds. The outlined in vitro and in vivo protocols provide a robust methodology for assessing the anti-inflammatory potential of these new chemical entities. By following these guidelines, researchers can effectively explore the therapeutic potential of novel pyrimidine derivatives in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for 2-Methyl-6-morpholinopyrimidin-4-amine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Methyl-6-morpholinopyrimidin-4-amine is a heterocyclic small molecule featuring a pyrimidine core substituted with a methyl group, an amine, and a morpholine ring.[1] This compound belongs to the broader class of morpholinopyrimidine derivatives, which have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The morpholine moiety is a common pharmacophore known to enhance aqueous solubility and can influence the pharmacological properties of a molecule.[1] While this compound is commercially available and utilized as a chemical intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, its specific biological targets and utility as a chemical probe are not yet extensively characterized in publicly available literature.[1][2][3]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for this compound. The information herein is synthesized from the known biological activities of structurally related morpholinopyrimidine analogs and provides a framework for its characterization as a chemical probe.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 28732-85-6--INVALID-LINK--[2]
Molecular Formula C₉H₁₄N₄O--INVALID-LINK--[2]
Molecular Weight 194.23 g/mol --INVALID-LINK--[2]
Purity ≥98% (commercially available)--INVALID-LINK--[2]
Storage Sealed in a dry environment at 2-8°C--INVALID-LINK--[2]

Postulated Mechanism of Action and Biological Targets

Based on the activities of structurally similar compounds, this compound is hypothesized to function as an inhibitor of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[4] The morpholinopyrimidine scaffold is a recurring motif in numerous reported PI3K and mTOR inhibitors.[4][5]

Additionally, some morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell models.[6][7][8] Therefore, it is plausible that this compound may also exhibit anti-inflammatory effects.

The following diagram illustrates the hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

PI3K_Pathway_Inhibition Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Probe 2-Methyl-6-morpholino- pyrimidin-4-amine Probe->PI3K Hypothesized Inhibition

Caption: Hypothesized mechanism of PI3K pathway inhibition.

Applications in Research and Drug Discovery

Given the potential biological activities of the morpholinopyrimidine scaffold, this compound can be investigated as a chemical probe in several research areas:

  • Target Identification and Validation: This compound can be used in biochemical and cellular assays to identify its primary protein target(s). Kinase profiling assays, for instance, can determine its selectivity against a panel of known kinases.

  • Cancer Biology: Researchers can explore its anti-proliferative effects on various cancer cell lines, particularly those with a dysregulated PI3K/Akt/mTOR pathway.

  • Inflammation Research: Its potential to modulate inflammatory responses can be assessed in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Chemical Biology: As a starting point for structure-activity relationship (SAR) studies, derivatives of this compound can be synthesized to optimize potency and selectivity for a specific biological target.[1]

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activities of this compound. It is crucial to include appropriate positive and negative controls in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Replace the medium in the wells with 100 µL of the prepared compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Add Solubilization Buffer C->D E Measure Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blotting for PI3K Pathway Activation

This protocol is used to determine if this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the compound for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Interpretation and Troubleshooting

  • Cell Viability: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects. The IC50 value can be calculated to quantify the compound's potency. If no effect is observed, consider using higher concentrations or different cell lines.

  • Western Blotting: A reduction in the phosphorylation of Akt (at Ser473 or Thr308) or other downstream targets of the PI3K pathway, without a significant change in total protein levels, would support the hypothesis that the compound inhibits this pathway. Ensure equal protein loading by checking the levels of a housekeeping protein like GAPDH.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. While its specific biological functions are yet to be fully elucidated, its structural similarity to known kinase inhibitors and anti-inflammatory agents makes it a compelling candidate for investigation as a chemical probe. The protocols and information provided in this document offer a solid foundation for exploring the biological activities of this compound and unlocking its potential in biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway. The most common and cost-effective strategy involves a di-halogenated pyrimidine as the starting material. Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine core is activated for nucleophilic attack, particularly at the C2, C4, and C6 positions.

The general mechanism for SNAr reactions is widely accepted to proceed through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[1] For pyrimidines, nucleophilic attack is highly favored at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized on an electronegative nitrogen atom through resonance.[2] The C4 position is generally more reactive than the C2 position.[3]

The proposed two-step synthesis begins with 4,6-dichloro-2-methylpyrimidine. The first step is the selective substitution of the more reactive C4-chlorine with morpholine, followed by the substitution of the C6-chlorine with an amino group.

Reaction_Scheme cluster_0 cluster_1 start 4,6-Dichloro- 2-methylpyrimidine intermediate 4-Chloro-2-methyl- 6-morpholinopyrimidine start->intermediate Step 1: Selective Morpholine Addition morpholine Morpholine, Base Solvent, Temp product 2-Methyl-6-morpholinopyrimidin- 4-amine intermediate->product Step 2: Amination amination NH3 (or equivalent) Solvent, Temp, Pressure

Caption: Proposed two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_setup Inspect Reaction Setup (Atmosphere, Stirring) start->check_setup sub_reagents Impure Starting Material or Wet Solvent? check_reagents->sub_reagents sub_conditions Sub-optimal Temp/Time? check_conditions->sub_conditions sub_base Ineffective Base or Stoichiometry? check_conditions->sub_base sub_reagents->check_conditions No purify_reagents Action: Purify/Dry Reagents & Solvents. Re-run reaction. sub_reagents->purify_reagents Yes success Yield Improved purify_reagents->success sub_conditions->check_setup No optimize_conditions Action: Titrate Temp & Monitor by TLC/LC-MS to find optimum. sub_conditions->optimize_conditions Yes optimize_conditions->success sub_base->check_setup No change_base Action: Use stronger base (e.g., K2CO3, DIPEA) or adjust equivalents. sub_base->change_base Yes change_base->success

Caption: A decision-tree workflow for troubleshooting low product yield.

Q: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A: Low yield is a common issue that can typically be traced to one of three areas: reagents, reaction conditions, or reaction setup.

  • Reagent Quality & Stoichiometry:

    • Starting Material Purity: The purity of the starting 4,6-dichloro-2-methylpyrimidine is critical. Impurities can compete in side reactions. Verify purity by NMR or GC-MS.

    • Solvent Purity: Water is often a suitable solvent for SNAr reactions with amines, sometimes leading to cleaner reactions and higher yields than organic solvents.[4] However, if using an organic solvent like DMF or NMP, ensure it is anhydrous. Water can hydrolyze the chloro-pyrimidine starting material, especially at elevated temperatures.

    • Base Integrity: The base (e.g., triethylamine, DIPEA, K₂CO₃) is used to scavenge the HCl byproduct. Ensure the base is not degraded and is used in sufficient stoichiometric amounts (typically 1.1 to 2.0 equivalents per chlorine substituted).

  • Reaction Conditions:

    • Temperature: SNAr reactions often require heat to proceed at a reasonable rate.[5] For the first step (morpholine addition), a temperature range of 80-120 °C is common. For the second step (amination), which is often slower, higher temperatures (120-150 °C) and pressure (in a sealed vessel) may be necessary. However, excessively high temperatures can lead to decomposition and side products.

    • Reaction Time: These reactions are not instantaneous. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. A common mistake is to stop the reaction prematurely.

  • Reaction Setup:

    • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.

    • Mixing: Ensure efficient stirring, particularly in heterogeneous mixtures (e.g., with K₂CO₃), to ensure proper mixing and heat distribution.

Q: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. How can I improve selectivity?

A: Byproduct formation usually points to issues with selectivity or over-reaction.

  • Di-substitution with Morpholine: If you observe a product corresponding to the di-morpholino pyrimidine, it means the reaction conditions are too harsh for selective mono-substitution.

    • Solution: Carefully control the stoichiometry of the morpholine (use 1.0-1.1 equivalents). Lower the reaction temperature and monitor closely by TLC/LC-MS, stopping the reaction once the starting dichloro-pyrimidine is consumed.

  • Isomer Formation: While the C4/C6 positions are electronically similar, the first substitution can influence the second. However, the primary challenge is controlling the sequential addition.

    • Solution: The key is a stepwise approach. Isolate and purify the mono-substituted intermediate (4-chloro-2-methyl-6-morpholinopyrimidine) before proceeding to the amination step. This eliminates the possibility of competing reactions and simplifies the final purification.

Q: The purification of the final product by column chromatography is difficult. What can I do?

A: The final product, this compound, contains multiple basic nitrogen atoms, which can cause tailing on silica gel.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system.

    • Solution: Incorporate 0.5-1% triethylamine or ammonia (in methanol) into your dichloromethane/methanol or ethyl acetate/hexane mobile phase. This will neutralize the acidic silanol groups on the silica surface and lead to sharper, more symmetrical peaks.

  • Consider Crystallization: If the product is a solid, crystallization is an excellent alternative to chromatography for achieving high purity.

    • Solution: Experiment with various solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then either cool it slowly or add an anti-solvent in which it is insoluble (e.g., hexanes, water) to induce precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The most common and scalable route is the sequential SNAr reaction starting from 4,6-dichloro-2-methylpyrimidine. This precursor allows for the controlled, stepwise introduction of the morpholine and amine functionalities, leveraging the high reactivity of the C4 and C6 positions on the pyrimidine ring.[2][3]

Q2: Why is it critical to add the morpholine first, followed by the amine? This sequence is based on nucleophilicity and reaction control. Morpholine is a secondary amine and a relatively strong nucleophile, allowing its substitution to occur under manageable conditions. The subsequent amination step often requires more forcing conditions (higher temperature/pressure). Attempting to reverse the sequence or perform a one-pot reaction with both nucleophiles present would likely result in a complex mixture of products that would be difficult to separate.

Q3: What is the specific role of the base in this reaction? Each nucleophilic substitution of a chlorine atom liberates one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acid. Without a base, the HCl would protonate the basic nitrogen atoms on the pyrimidine ring and the nucleophile (morpholine or ammonia), deactivating them and halting the reaction. Common bases include inorganic carbonates like K₂CO₃ or organic amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

Q4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material, intermediate, and product (e.g., 5-10% Methanol in Dichloromethane). Visualize the spots under UV light (254 nm). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the masses of the species being formed and consumed.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-6-morpholinopyrimidine
Reagent/ParameterQuantity/ValueMolesEquivalents
4,6-Dichloro-2-methylpyrimidine10.0 g61.3 mmol1.0
Morpholine5.88 mL67.5 mmol1.1
Triethylamine (Et₃N)12.8 mL92.0 mmol1.5
Isopropanol (Solvent)100 mL--
Reaction Temperature 80 °C --
Reaction Time 4-6 hours --

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-2-methylpyrimidine (10.0 g).

  • Add isopropanol (100 mL) followed by triethylamine (12.8 mL).

  • Slowly add morpholine (5.88 mL) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford the title compound as a white solid.

Protocol 2: Synthesis of this compound
Reagent/ParameterQuantity/ValueMolesEquivalents
4-Chloro-2-methyl-6-morpholinopyrimidine10.0 g46.8 mmol1.0
Ammonia (7N in Methanol)100 mL700 mmol~15
Reaction Temperature 130 °C --
Reaction Time 18-24 hours --

Step-by-Step Methodology:

  • Place 4-chloro-2-methyl-6-morpholinopyrimidine (10.0 g) in a high-pressure steel autoclave or a heavy-walled sealed tube.

  • Add the solution of ammonia in methanol (100 mL, 7N).

  • Seal the vessel securely. Caution: This reaction generates high pressure. Use appropriate safety equipment and a blast shield.

  • Heat the vessel to 130 °C in a heating mantle or oil bath behind a safety shield and maintain for 18-24 hours with stirring.

  • After the reaction time, cool the vessel to room temperature completely before opening.

  • Vent any residual pressure carefully in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with a 5% sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Mobile phase: 5-10% Methanol in Dichloromethane with 0.5% Et₃N) to yield this compound.[6]

References

solubility issues of 2-Methyl-6-morpholinopyrimidin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. This compound is a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1][2][3] Its unique structure, incorporating both hydrogen bond donors and acceptors, presents a specific solubility profile that can be challenging to navigate.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common solubility issues encountered with this molecule in organic solvents. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure. Let's break down the key features of this compound (M.W. 194.23 g/mol )[4]:

  • Pyrimidine Core: The central pyrimidine ring is a π-deficient aromatic heterocycle containing two nitrogen atoms.[5] This core is polar and can participate in various intermolecular interactions.

  • Amine Group (-NH₂): This primary amine at the 4-position is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.

  • Morpholino Group: The morpholine ring contains an oxygen atom, which is a hydrogen bond acceptor, and a tertiary amine nitrogen. This group enhances polarity and can interact favorably with polar solvents.

  • Methyl Group (-CH₃): The methyl group at the 2-position adds a small degree of lipophilicity to the molecule.

Key Physicochemical Properties:

  • Topological Polar Surface Area (TPSA): 64.27 Ų[4]

  • logP (octanol-water partition coefficient): 0.20382[4]

The relatively high TPSA and low logP value indicate that the molecule is predominantly polar and hydrophilic.[4] This profile suggests that it will favor polar organic solvents over nonpolar ones. Understanding this balance is the first step in troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

Based on its polar structure, the recommended starting points are polar aprotic solvents. We suggest screening the following:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

For applications where a protic solvent is acceptable, methanol and ethanol can also be effective, as the solubility of many pyrimidine derivatives increases with the polarity of the alcohol.[6]

Q2: My compound won't dissolve in nonpolar solvents like hexanes, toluene, or diethyl ether. Why?

This is expected behavior due to the "like dissolves like" principle. The high polarity of this compound, driven by its amine and morpholino groups and the nitrogen-rich pyrimidine core, makes it energetically unfavorable to interact with nonpolar solvents. There are insufficient nonpolar surface areas on the molecule to be effectively solvated by hydrocarbons or ethers.

Q3: I dissolved the compound with heating, but it crashed out of solution upon cooling to room temperature. What should I do?

This indicates that you created a supersaturated solution. While heat can increase the rate of dissolution and the saturation point, the solution may not be stable at lower temperatures.[7][8]

  • For analysis: If you only need the solution for immediate use (e.g., injection into an LC-MS), you can prepare it fresh and use it while warm.

  • For reactions: If the solution needs to be stable at room temperature, the chosen solvent is not suitable at that concentration. You have two primary options:

    • Lower the concentration of your compound to its saturation point at room temperature.

    • Utilize a co-solvent system to increase room-temperature solubility (see Protocol 3).

Q4: Can I use sonication to help dissolve the compound?

Yes. Sonication is an excellent method for aiding dissolution without resorting to high temperatures, which could potentially degrade sensitive reagents.[9] The ultrasonic waves provide the energy needed to break up the solute's crystal lattice and promote solvent interaction. See Protocol 2 for a recommended procedure.

Q5: Are there any known stability issues I should be aware of when heating solutions of this compound?

While the compound itself has a relatively high melting point (209-211 °C)[10], prolonged heating in certain solvents, especially in the presence of acidic or basic impurities, could potentially lead to degradation. We recommend using moderate heat (40-60 °C) and minimizing the heating time. Always use a control sample to check for degradation via TLC or LC-MS if you are concerned.

Troubleshooting and Experimental Protocols

If you are facing solubility challenges, follow this logical workflow to identify an appropriate solvent system for your needs.

// Node Definitions start [label="Start: Solubility Issue", fillcolor="#FBBC05", fontcolor="#202124"]; select_solvent [label="Step 1: Select a primary solvent\n(Start with DMSO, DMF, MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex_sonicate [label="Step 2: Vortex & Sonicate\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolved1 [label="Compound Dissolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success!\nSolution is stable.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; heat [label="Step 3: Warm solution gently\n(40-60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolved2 [label="Compound Dissolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Step 4: Cool to Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitate Forms?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cosolvent [label="Step 5: Try a Co-Solvent System\n(e.g., THF/MeOH, DCM/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; reassess [label="Re-evaluate solvent choice\nor reduce concentration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> select_solvent; select_solvent -> vortex_sonicate; vortex_sonicate -> dissolved1; dissolved1 -> success [label="Yes"]; dissolved1 -> heat [label="No"]; heat -> dissolved2; dissolved2 -> cool [label="Yes"]; dissolved2 -> cosolvent [label="No"]; cool -> precipitate; precipitate -> success [label="No"]; precipitate -> reassess [label="Yes"]; cosolvent -> vortex_sonicate [label="Restart with new system"]; reassess -> select_solvent [label="Restart"]; } .dot Caption: Troubleshooting workflow for solubility issues.

Predicted Solubility Summary

The following table provides a qualitative prediction of solubility in common organic solvents based on the physicochemical properties of this compound. This is a guide and must be confirmed by empirical testing.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighly Soluble Strong dipole moments and hydrogen bond accepting capabilities effectively solvate the polar functional groups of the compound.
Acetonitrile (ACN), THFSoluble Moderately polar; good for many applications but may require warming or sonication for higher concentrations.
Polar Protic Methanol, EthanolSoluble Capable of hydrogen bonding with the amine and morpholino groups. Solubility is generally good but can be concentration-dependent.[6]
WaterSparingly SolubleWhile polar, the molecule has organic character. Aqueous solubility is likely limited but can be significantly altered by pH adjustment (see Protocol 4).
Chlorinated Dichloromethane (DCM)Sparingly SolubleMay require a polar co-solvent like methanol to achieve useful concentrations.
ChloroformSparingly SolubleSimilar to DCM; often used in co-solvent systems for pyrimidine derivatives.[7]
Nonpolar Aromatic Toluene, BenzeneLikely Insoluble Insufficient polarity to overcome the crystal lattice energy of the solid compound.
Nonpolar Aliphatic Hexanes, HeptaneLikely Insoluble The large mismatch in polarity makes dissolution highly unfavorable.
Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best single solvent for a target concentration.

  • Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add a starting solvent (e.g., DMSO) dropwise, vortexing between additions. A typical starting volume is 100 µL.

  • Observation: Observe for dissolution. Note the volume of solvent required to fully dissolve the compound.

  • Calculate Approximate Solubility: Calculate the approximate solubility (e.g., 2 mg in 0.1 mL = 20 mg/mL).

  • Repeat: Repeat steps 2-4 for a panel of other solvents (e.g., DMF, Methanol, THF, Acetonitrile, DCM).

  • Selection: Choose the solvent that provides your target concentration with the minimum volume and without requiring heat.

Protocol 2: Aiding Dissolution with Sonication

Objective: To achieve dissolution at room temperature for thermally sensitive applications.

  • Preparation: Add the desired mass of the compound and volume of the selected solvent to a vial.

  • Initial Mixing: Vortex the vial for 30 seconds.

  • Sonication: Place the vial in a laboratory ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Time: Sonicate in short bursts (e.g., 2-5 minutes).

  • Inspection: After each burst, remove the vial and visually inspect for remaining solid particles. Vortex again.

  • Repeat: Continue the sonication/vortex cycle until the compound is fully dissolved.

Protocol 3: Developing a Co-Solvent System

Objective: To improve the solubility of the compound in a less polar solvent (like DCM or THF) for reaction or chromatography purposes. This is a common technique used to enhance the solubility of poorly soluble drugs.[11][12]

  • Primary Solvent: Add the compound to your primary, less polar solvent (e.g., Dichloromethane). Observe that it is only partially soluble or insoluble.

  • Co-Solvent Titration: While vortexing or stirring the suspension, add a more polar "co-solvent" (e.g., Methanol) drop by drop.

  • Observation: Continue adding the co-solvent until the solid material is completely dissolved.

  • Record Ratio: Note the final ratio of the two solvents (e.g., 9:1 DCM:MeOH). This is your optimal co-solvent system for that concentration.

  • Validation: Prepare a fresh solution using the determined ratio to confirm the result.

Protocol 4: pH-Based Solubility Modification (Aqueous Media)

Objective: To solubilize the compound in aqueous buffers by ionization.

  • Rationale: The pyrimidine ring and the primary amine are basic sites. Protonating these sites by lowering the pH should dramatically increase aqueous solubility. The pKa of the protonated parent pyrimidine is 1.10[5]; substituents will alter this, but the principle holds.

  • Procedure: a. Suspend the compound in your desired aqueous buffer (e.g., PBS). b. While monitoring the pH, add a dilute acid (e.g., 0.1 M HCl) dropwise. c. Stir the suspension and observe for dissolution as the pH drops. d. Once dissolved, the solution can be used. Note that the compound will exist as a salt at this lower pH.

References

Technical Support Center: Purification of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). It provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification of this polar heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of this compound.

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenge in purifying this compound stems from its high polarity. The molecule has a low LogP (0.20382) and multiple hydrogen bond acceptors (5) and a donor (1), making it highly soluble in polar solvents.[1][2] This high polarity can lead to several purification issues:

  • Difficult Crystallization: The compound's high solubility in common polar solvents can make it difficult to achieve supersaturation and induce crystallization.[1]

  • Poor Chromatographic Behavior: In standard normal-phase (silica gel) chromatography, the compound may show strong adsorption, leading to streaking. In reverse-phase chromatography (RPC), it may exhibit poor retention, eluting at or near the solvent front.[1]

  • Co-elution with Polar Impurities: Impurities with similar polarity, such as unreacted starting materials or side-products, can be difficult to separate using standard chromatographic techniques.[3]

Q2: What is a recommended initial work-up and purification strategy after synthesis?

A2: A robust initial work-up is critical to remove bulk impurities before fine purification. A typical strategy involves:

  • Quenching and Neutralization: Carefully quench the reaction mixture (e.g., with water or a mild base like sodium bicarbonate solution) to neutralize any acidic or basic catalysts.

  • Liquid-Liquid Extraction (LLE): Use a suitable organic solvent to extract the product from the aqueous layer. Given the compound's polarity, solvents like dichloromethane (DCM) or ethyl acetate may be effective. Multiple extractions are recommended to maximize recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. This crude material can then be subjected to further purification by recrystallization or chromatography.

Q3: How do I select an appropriate solvent system for the recrystallization of this compound?

A3: Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For a polar molecule like this compound, a solvent screening approach is recommended.

Solvent CategoryExamplesRationale
Protic Solvents Isopropanol, Ethanol, WaterThe compound should have good solubility in hot alcohols. A mixed solvent system (e.g., Ethanol/Water) might be necessary to modulate solubility.
Aprotic Polar Acetonitrile, Ethyl AcetateThese solvents may provide the desired solubility profile. Ethyl acetate is often a good first choice.
Non-Polar Solvents Heptane, Hexane, TolueneThese are typically used as anti-solvents. Adding a non-polar solvent to a solution of the compound in a polar solvent can induce precipitation/crystallization.

A good starting point is to test solubility in small amounts of isopropanol, acetonitrile, and ethyl acetate.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of the final product.[4]

  • Method: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.

  • Detection: UV detection is suitable, as the pyrimidine ring is a chromophore. For quick, qualitative checks during the purification process, Thin-Layer Chromatography (TLC) using silica gel plates with a mobile phase like DCM/Methanol or Ethyl Acetate/Heptane can be effective.

Q5: What are the likely impurities to be found in the crude product?

A5: Impurities often originate from starting materials, side reactions, or degradation.[3][5] Common impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be substituted pyrimidines or morpholine.

  • Side-Products: Over-alkylation or acylation on the pyrimidine ring can lead to isomeric byproducts.[3] Dimerization or polymerization of reactive intermediates is also possible.[3]

  • Solvent-Related Impurities: If a high-boiling point solvent like N,N-Dimethylformamide (DMF) is used at high temperatures, it can decompose and generate impurities.[5]

Part 2: Troubleshooting Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying this compound.

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_trituration Try Trituration with Anti-solvent (e.g., Heptane) is_solid->try_trituration No (Oily) is_soluble Soluble in a suitable solvent? success_recrystallization Purity >98%? is_soluble->success_recrystallization Yes column_chromatography Perform Column Chromatography is_soluble->column_chromatography No try_recrystallization->is_soluble final_product Final Product success_recrystallization->final_product Yes success_recrystallization->column_chromatography No try_trituration->column_chromatography column_chromatography->final_product

Caption: Decision workflow for purification of this compound.

Issue 1: Product Fails to Crystallize, Remains an Oil

  • Potential Cause 1: Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) may be trapped in the product, preventing solidification.

    • Solution: Co-evaporate the crude product with a lower-boiling solvent like toluene or DCM several times under reduced pressure. This azeotropically removes residual high-boiling solvents.

  • Potential Cause 2: Presence of Impurities: Impurities can act as "eutectic breakers," depressing the melting point and preventing the formation of a stable crystal lattice.

    • Solution 1 (Trituration): Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. This can often wash away non-polar impurities and induce the product to solidify.

    • Solution 2 (Chromatography): If trituration fails, the product must be purified by column chromatography to remove the problematic impurities.

Issue 2: Significant Peak Tailing in Reverse-Phase HPLC Analysis

  • Potential Cause: Secondary Interactions: The amine functionalities in your compound are basic. At neutral pH, these can interact with residual acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction causes the peak to tail.[1]

    • Solution 1 (Adjust Mobile Phase pH): Add a modifier to the mobile phase to suppress the ionization of the silanol groups. Operating at a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid to bring the pH to ~3) will protonate the silanols, minimizing unwanted interactions.[1]

    • Solution 2 (Use a Deactivated Column): Employ a modern, highly deactivated, end-capped column. These columns have a much lower concentration of free silanol groups and are specifically designed to provide better peak shapes for basic compounds.[1]

G cluster_0 Standard Silica Column cluster_1 Low pH or End-Capped Column column Si-OH (Acidic Silanol) Si-O-Si compound R-NH₂ (Basic Amine) compound->column:sioh Strong Secondary Interaction (Causes Tailing) column_mod Si-OH₂⁺ (Protonated) Si-C₁₈ (End-capped) compound_mod R-NH₃⁺ compound_mod->column_mod:sic Desired Hydrophobic Interaction (Sharp Peak)

Caption: Mitigating secondary interactions in HPLC for basic compounds.

Issue 3: Poor Separation During Silica Gel Column Chromatography

  • Potential Cause 1: Compound is Too Polar: The compound may be binding irreversibly to the acidic silica gel, leading to streaking or failure to elute.

    • Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (in methanol) to the mobile phase. This deactivates the acidic sites on the silica gel, improving elution and peak shape.

  • Potential Cause 2: Inappropriate Solvent System: The polarity of the eluent may not be optimized to separate the product from impurities.

    • Solution: Experiment with different solvent systems. While DCM/Methanol is common, consider switching to an ethyl acetate/heptane gradient. If separation is still poor, consider an alternative stationary phase.

  • Potential Cause 3: Silica Gel is Not a Suitable Stationary Phase: For very polar compounds, alternative chromatographic techniques may be necessary.

    • Solution 1 (Alumina): Use a neutral or basic alumina column, which can be more suitable for basic compounds.

    • Solution 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying highly polar compounds. It uses a polar stationary phase with a primarily organic mobile phase.[1]

Part 3: Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude solid product. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture gently (using a water bath or heating mantle) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask with glass wool or a beaker.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all traces of solvent.

Protocol 2: Column Chromatography (Silica Gel with Basic Modifier)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If the compound's solubility is low, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 10% Methanol in Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your results.

Synthesis Overview & Key Control Points

The synthesis of this compound is typically achieved via a sequential nucleophilic aromatic substitution (SNAr) pathway. The most common route begins with a di-halogenated pyrimidine, which allows for controlled, stepwise introduction of the morpholine and amine functionalities.

The general synthetic workflow is as follows:

G A 4,6-Dichloro-2-methylpyrimidine B Step 1: First S_NAr + Morpholine A->B Base, Solvent (e.g., DIPEA, NMP) C 4-Chloro-2-methyl-6- morpholinopyrimidine B->C D Step 2: Second S_NAr + Ammonia Source C->D Heat, Pressure E 2-Methyl-6-morpholinopyrimidin- 4-amine (Target) D->E G cluster_0 Reaction Pathways A 4,6-Dichloro- 2-methylpyrimidine B 4-Chloro-2-methyl- 6-morpholinopyrimidine (Desired Intermediate) A->B + 1 eq. Morpholine (Controlled) C 4,6-Dimorpholino- 2-methylpyrimidine (Side Product) B->C + 1 eq. Morpholine (Excess / High Temp) D 4-Hydroxy-2-methyl- 6-morpholinopyrimidine (Side Product) B->D + H₂O (Contamination)

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such molecules often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Optimizing these reactions is critical for achieving high yields and purity, which are paramount in a drug development setting. This guide will walk you through common challenges and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

The most common and direct approach is the nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor, typically a di-chloro pyrimidine. The general strategy involves the sequential displacement of two leaving groups (e.g., chlorine atoms) by two different nucleophiles (an amine and morpholine). The electron-deficient nature of the pyrimidine ring facilitates these substitutions, especially at the C4 and C6 positions.[1]

An alternative, though often more complex, route involves building the pyrimidine ring from acyclic precursors. This can be achieved through condensation reactions, such as the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine.[2]

Q2: I'm observing a mixture of products with morpholine and the amine group at different positions. How can I control the regioselectivity?

Controlling regioselectivity in the synthesis of unsymmetrically substituted pyrimidines is a common challenge. The C4 and C6 positions of the pyrimidine ring are generally more susceptible to nucleophilic attack than the C2 position.[1][3] The order of addition of your nucleophiles (ammonia/amine source and morpholine) and the reaction conditions are critical.

Generally, the first substitution is faster and occurs at the more reactive position. The introduction of the first substituent can then electronically influence the reactivity of the remaining positions. To favor the desired isomer, it is often necessary to perform the reaction in a stepwise manner, isolating the intermediate after the first substitution.

Q3: My reaction is sluggish and giving low yields. What are the first parameters I should investigate?

Low conversion can stem from several factors. Here's a logical progression for troubleshooting:

  • Reaction Temperature: Many SNAr reactions on heterocyclic systems require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or below room temperature, a gradual increase in temperature is a good first step.[4]

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[5]

  • Base: If your reaction involves the deprotonation of a nucleophile (like morpholine), the choice and stoichiometry of the base are important. A non-nucleophilic base of appropriate strength should be used to avoid competing reactions.

Troubleshooting Guide: Specific Experimental Issues

This section provides a more detailed, question-and-answer-based approach to specific problems you might encounter during your experiments.

Low Yield and Incomplete Conversion
Q4: I'm attempting a nucleophilic aromatic substitution on 2-methyl-4,6-dichloropyrimidine with morpholine, followed by amination, but the overall yield is poor. What are the likely causes?

Poor yields in this sequential SNAr reaction can be attributed to several factors. Let's break down the potential issues and solutions.

Diagram: Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low yields.

Causality and Solutions:

  • Purity of Starting Materials: Impurities in your 2-methyl-4,6-dichloropyrimidine or nucleophiles can interfere with the reaction. Ensure all reagents are of high purity.

  • Sub-optimal Conditions for the First Substitution (Morpholine):

    • Temperature: As mentioned, these reactions often require heat. Monitor the reaction by TLC and consider increasing the temperature incrementally.

    • Solvent: If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction.[5]

  • Challenges in the Second Substitution (Amination):

    • Reduced Reactivity: The introduction of the morpholino group (an electron-donating group) at the C6 position will decrease the electrophilicity of the C4 position, making the second substitution more difficult.

    • Harsher Conditions Required: The amination step will likely require more forcing conditions than the first substitution. This could mean higher temperatures, and in the case of using ammonia, a sealed reaction vessel to maintain pressure.

    • Alternative Amination Protocols: If direct amination with an ammonia source is proving difficult, consider a palladium-catalyzed Buchwald-Hartwig amination.[6] This method is often effective for the amination of less reactive aryl halides.

Side Product Formation
Q5: I am observing a significant amount of a di-morpholino substituted byproduct. How can I prevent this?

The formation of the di-morpholino pyrimidine indicates that the second equivalent of morpholine is reacting faster than your desired amine nucleophile.

Causality and Solutions:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.05-1.1 equivalents) of morpholine in the first step.

  • Stepwise Synthesis: The most reliable way to prevent this is to perform the synthesis in a stepwise manner.

    • React 2-methyl-4,6-dichloropyrimidine with one equivalent of morpholine.

    • Purify the resulting 2-methyl-4-chloro-6-morpholinopyrimidine intermediate.

    • Subject the purified intermediate to the amination conditions.

Purification Difficulties
Q6: My crude product is difficult to purify. I suspect the presence of unreacted starting materials and potentially hydrolyzed byproducts.

Purification can be challenging, especially if the reaction has not gone to completion.

Causality and Solutions:

  • Incomplete Reaction: As discussed, optimize your reaction conditions to drive the reaction to completion. This will simplify the purification process significantly.

  • Hydrolysis: The chloro-pyrimidine starting material and intermediates can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of pyrimidinone byproducts.

    • Anhydrous Conditions: Ensure your solvents and reagents are dry, particularly if you are using a metal-catalyzed reaction.[5]

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from starting materials and byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

    • Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Experimental Protocols

General Protocol for the Synthesis of this compound via Stepwise SNAr

Step 1: Synthesis of 2-Methyl-4-chloro-6-morpholinopyrimidine

  • To a solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of starting material), add morpholine (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-chloro-6-morpholinopyrimidine.

Step 2: Synthesis of this compound

  • In a sealed pressure vessel, dissolve the 2-methyl-4-chloro-6-morpholinopyrimidine (1.0 eq) from Step 1 in a suitable solvent (e.g., 1,4-dioxane or ethanol).

  • Add a source of ammonia, such as a solution of ammonia in methanol (7N) or aqueous ammonium hydroxide (excess).

  • Heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Data Presentation

Table 1: Recommended Solvents for SNAr on Pyrimidines
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Excellent for stabilizing charged intermediates.[5]
Dimethyl sulfoxide (DMSO)Polar Aprotic18947.2Similar to DMF, can often accelerate reactions.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232.2High boiling point allows for higher reaction temperatures.
1,4-DioxanePolar Aprotic1012.2A good choice for reactions with ammonia.
EthanolPolar Protic7824.6Can act as both a solvent and a nucleophile (solvolysis risk).[7]

Conclusion

The successful synthesis of this compound hinges on a systematic approach to optimizing reaction conditions. By understanding the underlying principles of nucleophilic aromatic substitution on the pyrimidine core and by carefully controlling parameters such as temperature, solvent, and stoichiometry, researchers can overcome common challenges like low yields and side product formation. This guide provides a framework for troubleshooting and a foundation for the rational design of synthetic routes to this and related compounds.

References

Technical Support Center: A Researcher's Guide to 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, enabling reliable and reproducible experimental outcomes. As Senior Application Scientists, we have compiled this information based on technical data sheets and established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C.[1][2] It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture, as it is described as hygroscopic. The storage area should be dry and well-ventilated.[3]

Q2: How stable is this compound at room temperature?

A2: The compound is chemically stable under standard ambient conditions (room temperature). However, for prolonged storage, refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[1][2]

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. Any noticeable deviation from a uniform powder should be a cause for concern. For a definitive assessment of purity, analytical methods such as HPLC or LC-MS are recommended.

Q4: Is this compound sensitive to light?

Q5: What solvents are compatible with this compound?

A5: Information on suitable solvents for this specific compound is not explicitly detailed in the provided search results. However, for many amine-containing compounds, polar aprotic solvents are often suitable. It is recommended to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, DMF, ethanol) to determine the best solvent for your specific application. Always use high-purity, anhydrous solvents to avoid introducing contaminants or moisture that could affect stability.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Compound is difficult to dissolve. 1. Inappropriate solvent selection.2. Low temperature of the solvent.3. Compound has absorbed moisture and clumped.1. Test solubility in a small amount of a different high-purity solvent.2. Gently warm the solvent (if the compound's thermal stability in that solvent is known to be good). Sonication can also aid dissolution.3. If moisture absorption is suspected, consider the purity of the compound for your experiment. If possible, dry the compound under vacuum, but be aware this may not reverse all degradation.
Solution changes color over time. 1. Degradation of the compound.2. Reaction with the solvent or impurities in the solvent.3. Exposure to light or air (oxidation).1. Prepare fresh solutions before each experiment.2. Use high-purity, anhydrous solvents. If possible, degas the solvent before use.3. Store solutions in amber vials or wrap them in aluminum foil to protect from light. Store solutions at the recommended temperature (e.g., 2-8°C or -20°C for longer-term storage, if stability data is available).
Inconsistent experimental results. 1. Degradation of the stock compound.2. Inconsistent concentration of prepared solutions.3. Contamination.1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. Ensure the compound is fully dissolved before use. Prepare fresh solutions regularly.3. Handle the compound and solutions in a clean environment to avoid cross-contamination.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

  • Dissolution: Add the weighed compound to a volumetric flask. Add a small amount of the chosen high-purity, anhydrous solvent (e.g., DMSO) and gently swirl to dissolve. Once dissolved, add the solvent to the final volume. If needed, sonication can be used to aid dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container (e.g., an amber vial) at the recommended temperature. For short-term storage, 2-8°C is generally suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C might be an option, but freeze-thaw cycles should be avoided.

Visualizing Stability and Handling

Chemical Structure and Properties

cluster_compound This compound cluster_storage Recommended Storage C9H14N4O Molecular Formula: C9H14N4O Temp 2-8°C 194.23 g/mol Molecular Weight: 194.23 g/mol CAS: 28732-85-6 CAS: 28732-85-6 Container Tightly Sealed Environment Dry & Well-Ventilated Light Protect from Light

Caption: Key properties and recommended storage conditions for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, amines, in general, are susceptible to certain types of degradation.[5][6]

cluster_factors Factors Influencing Degradation Compound This compound Degradation Degradation Products Oxidation Oxidation (Air) Oxidation->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation Heat High Temperatures Heat->Degradation Light UV/Light Exposure Light->Degradation Incompatibles Strong Oxidizing Agents Incompatibles->Degradation

Caption: Factors that can contribute to the degradation of this compound.

Safety and Handling

This compound is a chemical that requires careful handling. It may cause respiratory irritation and is considered toxic if swallowed or in contact with skin.[4] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water.[4]

In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Thermal decomposition can lead to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

References

Technical Support Center: Crystallization of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the crystallization of 2-Methyl-6-morpholinopyrimidin-4-amine. As a substituted pyrimidine, this compound's purification is critical for downstream applications, particularly in drug development, where purity and solid-state properties are paramount.[1][2][3][4] This document provides in-depth troubleshooting strategies and detailed protocols grounded in the principles of physical organic chemistry and crystallization science.

Physicochemical Profile and Initial Considerations

Understanding the inherent properties of this compound is the foundation for developing a robust crystallization protocol. The molecule's structure, featuring a pyrimidine core, an amine group, and a morpholine substituent, dictates its solubility, polarity, and potential for hydrogen bonding.

PropertyValueImplication for Crystallization
Molecular Formula C₉H₁₄N₄O-
Molecular Weight 194.23 g/mol -
Hydrogen Bond Acceptors 5High potential for interaction with protic solvents (e.g., alcohols, water).[5]
Hydrogen Bond Donors 1Can participate in hydrogen bonding, influencing solvent selection.[5]
Topological Polar Surface Area (TPSA) 64.27 ŲIndicates moderate polarity, suggesting solubility in polar organic solvents.[5]
LogP 0.20382A low LogP value confirms its hydrophilic nature, guiding solvent choices away from highly nonpolar options.[5]

The presence of multiple nitrogen and oxygen atoms makes the molecule susceptible to hydrogen bonding, suggesting that solvents like alcohols (ethanol, isopropanol) or ketones (acetone) could be effective.[6] However, the amine group may also impart basic properties, which can be exploited for purification via salt formation if crystallization of the free base proves difficult.[7][8]

General Crystallization Workflow

A standard cooling crystallization protocol serves as a baseline for optimization. The objective is to dissolve the solute in a minimum amount of a suitable solvent at an elevated temperature and allow it to crystallize upon controlled cooling.

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A Impure Compound in Flask B Add Minimum Amount of Hot Solvent A->B  1. Dissolution C Hot Filtration (Optional) B->C D Clear, Saturated Solution B->D No Insoluble Impurities C->D Impurities Removed E Slow Cooling to Room Temp D->E  2. Nucleation & Growth F Cool in Ice Bath E->F  3. Maximize Yield G Crystal Formation F->G H Vacuum Filtration G->H  4. Collection I Wash with Cold Solvent H->I  5. Remove Mother Liquor J Dry Crystals I->J  6. Remove Residual Solvent

Caption: General workflow for cooling crystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is separating as an oil instead of forming crystals. What causes this "oiling out" and how can I fix it?

A1: Oiling out, or liquid-liquid phase separation (LLPS), is a frequent challenge, especially with compounds containing flexible side chains or when significant impurities are present.[9][10] It occurs when the solute comes out of a highly supersaturated solution as a liquid oil rather than a solid crystal lattice, often because the solution temperature is above the melting point of the impure solid.[11]

Causality:

  • High Supersaturation: This is the primary driver. If the solution is too concentrated or cooled too quickly, the system lacks the time for orderly molecular arrangement into a crystal lattice, favoring the kinetically faster separation into a disordered liquid phase.[10][12]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can lead to the high concentrations that precede oiling out.[11]

  • Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting an oily state.[10][13]

Solutions:

  • Reduce Supersaturation Level:

    • Slower Cooling: This is the most critical control parameter. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth can help), followed by gradual cooling in a refrigerator, and finally an ice bath. Slow cooling keeps the system within the metastable zone (MSZW), where crystal growth is favored over new nucleation or oiling.[14][15][16][17]

    • Add More Solvent: Re-heat the mixture until the oil redissolves and add a small amount (1-5% v/v) of additional hot solvent. This slightly reduces the concentration, which can prevent the solution from reaching the critical supersaturation point for oiling out upon cooling.[8][18]

  • Optimize the Solvent System:

    • Solvent Screening: Experiment with solvents of different polarities. Since the target molecule is moderately polar, consider alcohols (isopropanol), esters (ethyl acetate), or ketones (acetone).[19]

    • Use a Mixed-Solvent System: If the compound oils out from a good solvent, try dissolving it in a minimum amount of that hot solvent and then slowly adding a "poor" solvent (an anti-solvent, like hexanes) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. This method carefully controls the insolubility.[11][16]

  • Induce Crystallization with Seeding:

    • Seeding Protocol: Add one or two tiny seed crystals of pure this compound to the solution just as it starts to cool (i.e., once it is saturated but not yet supersaturated). Seed crystals provide a template for ordered growth, bypassing the energy barrier for primary nucleation and guiding the system away from oiling out.[9][10][12][20]

G start Oiling Out Occurs q1 Is the cooling rate too fast? start->q1 a1_yes Reduce Cooling Rate: 1. Cool slowly to RT on benchtop. 2. Insulate flask. 3. Then move to fridge/ice bath. q1->a1_yes Yes q2 Is the solution too concentrated? q1->q2 No a1_yes->q2 a2_yes Re-heat and add more solvent (1-5% v/v). q2->a2_yes Yes q3 Is the solvent choice optimal? q2->q3 No a2_yes->q3 a3_yes Try Seeding: Add a small, pure crystal to the saturated solution before it becomes supersaturated. q3->a3_yes Yes a3_no Perform Solvent Screening: - Test different solvent classes. - Try an anti-solvent approach (e.g., Ethanol/Hexane). q3->a3_no No

Caption: Decision tree for troubleshooting oiling out.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A2: This is a common indication that the solution is not sufficiently supersaturated, or that the nucleation process has a high activation energy barrier.[18][21]

Causality:

  • Excess Solvent: Too much solvent was used initially, so the compound's concentration does not exceed its solubility limit even at low temperatures.[18]

  • Inhibition of Nucleation: The solution is supersaturated, but crystal formation has not initiated. This can happen with very pure compounds or in perfectly smooth glassware.

Solutions:

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Then, allow the more concentrated solution to cool again.[18][20]

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystal growth.[18][20][21]

  • Introduce Seed Crystals: As mentioned for oiling out, seeding is a highly effective method to trigger crystallization in a reluctant but supersaturated solution.[20][21]

  • Try an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until turbidity persists. This drastically reduces the solubility of your compound, forcing it out of solution.

Q3: My crystallization happened very fast, yielding a fine powder or small needles. Is this a problem?

A3: Yes, this is often problematic. Rapid crystallization, or "crashing out," tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[18][22] The goal is slow, controlled growth.

Causality:

  • Excessive Supersaturation: The solution was cooled too quickly, or it was too concentrated, causing a very high rate of nucleation relative to the rate of crystal growth. This leads to the formation of many small crystals instead of fewer large ones.[14][15][17]

Solutions:

  • Slow the Cooling Rate: This is the most effective solution. A slower temperature drop reduces the maximum level of supersaturation at any given time, favoring the growth of existing crystals over the formation of new nuclei.[14][23]

  • Use More Solvent: Re-dissolve the solid by heating and add a small excess of hot solvent. While this may slightly decrease the overall yield, it will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth and higher purity.[18]

Q4: My final product is still impure after one crystallization. What are the next steps?

A4: A single crystallization may not be sufficient if the initial material is very impure or if certain impurities have similar solubility profiles to your product.

Causality:

  • Co-crystallization: The impurity has similar structural properties to your compound and incorporates into the crystal lattice.

  • Trapped Mother Liquor: Impure solvent is trapped within or on the surface of the crystals, especially if they are very fine or agglomerated.[22][24]

Solutions:

  • Second Recrystallization: Perform a second crystallization, preferably using a different solvent system. Changing the solvent alters the solubility properties of both the desired compound and the impurities, which can lead to better separation.[16]

  • Charcoal Treatment: If the impurities are colored or are large, nonpolar molecules, they can often be removed with activated charcoal. Add a very small amount of charcoal (1-2% by weight) to the hot, dissolved solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[18][25]

  • Alternative Purification: If recrystallization fails, the impurities may be too similar to your product. In this case, column chromatography is a more powerful purification technique to employ before a final crystallization step.[16]

Frequently Asked Questions (FAQs)

Q: How do I select a good starting solvent for this compound? A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the molecule's structure, start with moderately polar, protic solvents like ethanol or isopropanol. Perform a small-scale test: add a few milligrams of your compound to a test tube with ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should precipitate out.[6]

Q: What is polymorphism and should I be concerned about it? A: Polymorphism is the ability of a compound to exist in multiple different crystal structures.[26] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[2][27] While a detailed polymorphic screen is a complex study, be aware that different crystallization conditions (e.g., solvent, cooling rate) can yield different polymorphs. Consistency in your crystallization protocol is key to ensuring you produce the same form each time.[2]

Q: Can I use a solvent mixture like Ethyl Acetate/Hexane? A: Yes, mixed-solvent systems are very powerful.[16][19] For this compound, you could dissolve the crude material in a minimum of hot ethyl acetate (a "good" solvent) and then slowly add hexanes (a "poor" anti-solvent) until the solution turns cloudy. Heat briefly to re-dissolve, then cool slowly. This technique allows for fine-tuning of the solubility to achieve optimal crystallization conditions.

References

Technical Support Center: Purity Control in 2-Methyl-6-morpholinopyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine (CAS: 28732-85-6).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this important heterocyclic amine. Achieving high purity is paramount for downstream applications, and this guide provides troubleshooting solutions and best practices rooted in established chemical principles.

Section 1: Synthesis Overview and Key Reaction Pathway

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyrimidine ring with morpholine. The primary starting material for this route is 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5).[3][4] This intermediate is critical, and its purity directly impacts the final product's quality.

The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated during the reaction.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Final Product A 2-Amino-4-chloro- 6-methylpyrimidine C Base (e.g., K2CO3, DIPEA) Polar Aprotic Solvent (e.g., DMF, NMP) Heat (e.g., 100-140°C) A->C B Morpholine B->C D This compound C->D SNAr Reaction

Caption: General synthesis route for this compound.

Section 2: Troubleshooting Guide

This section addresses specific impurity-related issues in a question-and-answer format.

Question 1: "My post-reaction analysis (HPLC/GC-MS) shows a significant amount of unreacted 2-Amino-4-chloro-6-methylpyrimidine. What is the likely cause?"

Answer: This is a common issue indicating an incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The SNAr reaction on the pyrimidine ring requires sufficient thermal energy to overcome the activation barrier. If the reaction temperature is too low or the duration is too short, the conversion will be poor.

    • Recommendation: Ensure your reaction is heated to at least 100-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible or its concentration stabilizes.

  • Sub-stoichiometric Amount of Morpholine or Base: Morpholine acts as the nucleophile, and the base is crucial for scavenging the generated HCl. An insufficient amount of either will result in an incomplete reaction.

    • Recommendation: Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Ensure at least one equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is used.

  • Poor Solvent Quality: The presence of water in polar aprotic solvents can interfere with the reaction, particularly if using a moisture-sensitive base.

    • Recommendation: Use anhydrous solvents to ensure optimal reaction conditions.

Question 2: "I'm observing an unknown peak in my mass spectrum with a molecular weight corresponding to a di-morpholino substituted product. How is this possible?"

Answer: The formation of a di-morpholino product suggests that your starting pyrimidine was not 2-Amino-4-chloro-6-methylpyrimidine, but rather a di-chlorinated species like 2-amino-4,6-dichloropyrimidine. The reaction of this impurity with two equivalents of morpholine would yield the observed di-substituted byproduct.

  • Root Cause: The impurity was likely present in your starting material. The synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4,6-dichloropyrimidine can sometimes be incomplete, leaving residual dichlorinated starting material.[5]

  • Corrective Action:

    • Characterize Starting Material: Always perform a thorough quality check (e.g., NMR, LC-MS) on your starting 2-Amino-4-chloro-6-methylpyrimidine before use to confirm its identity and purity.

    • Purification: If the di-substituted impurity has already formed, it can often be separated from the desired mono-substituted product by column chromatography due to differences in polarity.

Question 3: "My final product is off-color (yellow to brown), and my yield is low. What could be causing this degradation?"

Answer: Product discoloration and low yield are typically signs of degradation, often caused by harsh reaction conditions.

  • Excessive Heat: While heat is necessary, temperatures exceeding ~140-150°C, especially for prolonged periods in solvents like Dimethylformamide (DMF), can lead to solvent and product decomposition. DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[6]

  • Oxygen Exposure: At high temperatures, amine-containing compounds can be susceptible to oxidation, leading to colored impurities.

    • Recommendation:

      • Optimize Temperature: Find the minimum temperature required for the reaction to proceed to completion in a reasonable timeframe.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. This is a critical best practice for ensuring high purity.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical process parameters to control during this synthesis?

    • A: The three most critical parameters are temperature , reaction time , and the quality/purity of starting materials . Precise control over these variables will prevent the majority of common side reactions and ensure high conversion rates.

  • Q: Which analytical techniques are best for impurity profiling?

    • A: A combination of techniques is ideal. HPLC with UV detection is excellent for quantifying the purity and detecting non-volatile impurities.[7][8] GC-MS is useful for identifying volatile impurities and residual solvents.[8] NMR spectroscopy is invaluable for structural confirmation of the final product and for identifying and quantifying impurities without the need for a reference standard (qNMR).[8]

  • Q: What is the recommended method for purifying the crude product?

    • A: For most lab-scale syntheses, the following sequence is effective:

      • Aqueous Work-up: After cooling, quench the reaction mixture with water to precipitate the crude product and dissolve inorganic salts.

      • Filtration and Washing: Filter the solid product and wash thoroughly with water to remove residual solvent (e.g., DMF) and salts. A final wash with a non-polar solvent like heptane or ether can help remove non-polar impurities.

      • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, isopropanol) to achieve high purity.[3]

Section 4: Key Protocols and Methodologies

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq).

  • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of starting material).

  • Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:heptane). The reaction is typically complete within 4-8 hours.

  • Once complete, cool the mixture to room temperature and pour it into ice-cold water (10x the reaction volume) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum at 50-60°C to yield the crude product, which can be further purified by recrystallization.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for purity assessment. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Quantification: Purity is determined by area percent normalization. For regulatory filings, a qualified reference standard is required for accurate quantification.

Section 5: Data Summary and Workflow Visualization

Table 1: Common Impurities and Their Origins
Impurity NameCommon OriginDetection MethodMitigation Strategy
2-Amino-4-chloro-6-methylpyrimidineUnreacted starting materialHPLC, GC-MSIncrease reaction time/temperature; use slight excess of morpholine.
2-Amino-4,6-di(morpholino)pyrimidineDi-chlorinated impurity in starting materialLC-MSQualify purity of starting material before use.
2-Amino-4-(dimethylamino)-6-methylpyrimidineReaction with decomposed DMF solventLC-MSUse NMP as a solvent; keep reaction temperature < 130°C.
Inorganic Salts (e.g., KCl)Byproduct of the reaction (from K₂CO₃ base)Conductivity, Ash TestThorough washing with water during work-up.

Troubleshooting Workflow for Impurity Investigation

Troubleshooting_Workflow start Impurity Detected in Final Product check_mw Characterize Impurity (LC-MS, NMR) start->check_mw is_sm Is it Unreacted Starting Material? check_mw->is_sm is_higher_mw Is MW higher than product? (Potential Dimer/Disubstitution) is_sm->is_higher_mw No action_sm Action: - Increase reaction time/temp - Check stoichiometry is_sm->action_sm Yes is_solvent Is it a Solvent-Related Adduct? is_higher_mw->is_solvent No action_higher_mw Action: - Analyze starting material for di-chloro impurity - Purify via chromatography is_higher_mw->action_higher_mw Yes action_solvent Action: - Lower reaction temperature - Use alternative solvent (NMP) - Run under inert atmosphere is_solvent->action_solvent Yes end_node Implement Corrective Action & Re-analyze is_solvent->end_node Other action_sm->end_node action_higher_mw->end_node action_solvent->end_node

Caption: A logical workflow for identifying and addressing impurities.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine. As you transition from bench-scale experiments to pilot or manufacturing scales, new challenges can arise that impact yield, purity, and process efficiency. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with a di-substituted pyrimidine, where a good leaving group (often a halogen like chlorine) is displaced by morpholine.

A representative synthetic scheme is the reaction of 4-amino-6-chloro-2-methylpyrimidine with morpholine. This reaction is favored due to the electron-withdrawing nature of the pyrimidine ring, which activates the chlorine at the 6-position for nucleophilic attack.

Synthesis_Workflow Start Starting Materials: - 4-amino-6-chloro-2-methylpyrimidine - Morpholine - Base (e.g., K2CO3, Et3N) - Solvent (e.g., NMP, DMSO) Reaction SNAг Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Heat (e.g., 100-150 °C) Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Cooling Purification Purification (Crystallization / Chromatography) Workup->Purification Crude Product Final Final Product: This compound Purification->Final Isolated Product

Caption: General workflow for the SNAr synthesis of the target compound.

Troubleshooting Guide: From Low Yields to Impure Products

Scaling up a synthesis is rarely a linear process. Below are common problems encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.

Q1: My overall yield has dropped significantly after increasing the batch size. What are the likely causes?

This is a classic scale-up issue stemming from multiple factors. A systematic approach is required to diagnose the root cause.

  • Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. This can lead to uneven heating, creating hot spots that promote side reactions or cold spots where the reaction rate is too slow.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants and reagents, which can decrease reaction efficiency and promote the formation of byproducts.

  • Exotherm Control: The addition of morpholine to the heated solution can be exothermic. On a large scale, this heat may not dissipate quickly enough, causing the temperature to spike and leading to decomposition or side reactions.

  • Workup and Isolation Inefficiencies: Techniques that work well on a small scale, like extractions in a separatory funnel, can be less efficient at a larger scale. Product may be lost during phase separations or precipitations.

Troubleshooting_Yield problem problem cause cause solution solution A Low Yield on Scale-Up B Thermal Issues A->B C Mixing & Concentration A->C D Workup & Isolation A->D B_sol Solution: - Use a jacketed reactor for precise temperature control. - Profile the exotherm on a small scale using calorimetry. - Control addition rate of reagents. B->B_sol is caused by C_sol Solution: - Use overhead mechanical stirring. - Ensure the impeller is appropriate for the vessel geometry. - Consider slower, controlled addition of morpholine. C->C_sol is caused by D_sol Solution: - Optimize solvent choice for crystallization. - Allow sufficient time for phase separation. - Perform a mass balance to identify where the product is being lost. D->D_sol is caused by

Caption: Decision tree for troubleshooting low yields during scale-up.

Q2: The reaction is not going to completion, even after extended reaction times. How can I improve conversion?

Incomplete conversion is often a kinetic or thermodynamic issue.

  • Answer:

    • Temperature Optimization: While excessive heat can cause degradation, this reaction typically requires elevated temperatures (e.g., 120-150 °C) to proceed efficiently. Ensure your reactor's internal temperature is accurately measured and maintained within the optimal range. A drop of just 10-15°C can significantly slow the reaction rate[1].

    • Solvent Choice: Aprotic polar solvents like NMP, DMSO, or DMF are excellent choices as they can solvate the reactants and intermediates, accelerating the SNAr reaction. Ensure the solvent is anhydrous, as water can react with the starting material.

    • Base Stoichiometry and Strength: A base is required to scavenge the HCl formed during the reaction. An inorganic base like K₂CO₃ is often used. Ensure at least one equivalent is present. If the reaction is still sluggish, a stronger, non-nucleophilic organic base like DBU could be trialed, although this may complicate purification.

    • Morpholine Equivalents: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of morpholine (e.g., 1.1-1.5 equivalents) can drive the reaction to completion through Le Châtelier's principle.

Q3: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

Side product formation is a common challenge, especially under harsh reaction conditions.

  • Answer:

    • Identify the Impurity: First, try to characterize the impurity using LC-MS and NMR. A common byproduct in similar reactions is the di-substituted product where a second morpholine molecule displaces the amine group at the 4-position, though this is less likely under controlled conditions. Another possibility is a reaction with the solvent (e.g., hydrolysis if water is present).

    • Minimization Strategies:

      • Temperature Control: The most effective way to reduce side products is by maintaining strict temperature control. Avoid overheating.

      • Order of Addition: Add the morpholine slowly to a heated solution of the chloropyrimidine and base. This keeps the concentration of the nucleophile low at any given time, reducing the chance of undesired reactions.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures, which can lead to darkened products[1].

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the key parameters to monitor during the reaction? The most critical parameters are temperature , reaction time , and reactant consumption . Use HPLC or TLC to monitor the disappearance of the starting 4-amino-6-chloro-2-methylpyrimidine.
How do I choose the best purification method for a large batch? Crystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. Conduct a solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures (e.g., Isopropanol/water, Ethanol). Column chromatography is generally reserved for smaller scales or when crystallization is not feasible.
What are the primary safety concerns for this process? The starting material, 4-amino-6-chloro-2-methylpyrimidine, and the product are heterocyclic amines, which should be handled with care. The related compound 2-Methylpyrimidin-4-amine is listed as harmful if swallowed and causes skin and serious eye irritation[2]. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct the reaction in a well-ventilated fume hood, especially when working with solvents at high temperatures.
Can this reaction be run without a solvent (neat)? While possible, it is not recommended for scale-up. Neat reactions can be difficult to control thermally and can lead to a solid mass that is difficult to stir, resulting in incomplete reaction and byproduct formation. A solvent acts as a heat sink and ensures homogeneity.

Recommended Experimental Protocol (Pilot Scale)

This protocol is a representative example and should be optimized for your specific equipment and safety procedures.

Materials:

  • 4-amino-6-chloro-2-methylpyrimidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) (5-10 volumes)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 4-amino-6-chloro-2-methylpyrimidine and anhydrous K₂CO₃.

  • Solvent Addition: Add NMP (5-10 volumes relative to the starting material).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Heating: Begin stirring and heat the reactor contents to 120-130 °C.

  • Reagent Addition: Once the target temperature is stable, add morpholine dropwise via an addition funnel or pump over 1-2 hours. Monitor the internal temperature to ensure there is no uncontrolled exotherm.

  • Reaction Monitoring: Hold the reaction mixture at 120-130 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by HPLC or TLC. The reaction is typically complete in 8-16 hours.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully add water to the reactor to precipitate the crude product.

  • Isolation: Filter the resulting slurry and wash the filter cake thoroughly with water to remove residual NMP and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean reactor.

    • Add a suitable solvent (e.g., isopropanol) and heat to reflux until all the solid dissolves.

    • Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystallization.

    • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Derivatization of 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 2-Methyl-6-morpholinopyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established principles of heterocyclic chemistry.

Understanding the Molecule: A Chemist's Perspective

This compound is a highly substituted pyrimidine derivative. Its reactivity is governed by a complex interplay of electronic and steric factors. Before attempting any derivatization, it is crucial to understand the key reactive sites and potential challenges.

The molecule possesses several potential sites for reaction:

  • The Exocyclic 4-Amino Group (-NH₂): This is the primary target for most derivatization reactions such as acylation, alkylation, and sulfonylation. Its nucleophilicity is modulated by the electron-donating methyl and morpholino groups, which can enhance its reactivity compared to a simple 4-aminopyrimidine.

  • The Pyrimidine Ring Nitrogens (N1 and N3): These are potential sites for side reactions, particularly alkylation, leading to the formation of quaternary ammonium salts.

  • The Morpholino Nitrogen: As a tertiary amine, this nitrogen is generally less nucleophilic than the primary 4-amino group and is less likely to participate in reactions under standard conditions.

  • The Pyrimidine Ring Carbons: The C5 position is the most likely site for electrophilic attack on the pyrimidine ring, though such reactions are generally difficult to achieve without strongly activating groups.

The bulky morpholino group at the C6 position can also exert significant steric hindrance, potentially impeding the approach of reagents to the adjacent 4-amino group.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Acylation/Sulfonylation Reactions

Question: I am trying to acylate/sulfonate the 4-amino group of this compound with an acyl chloride/sulfonyl chloride, but I am getting very low yields or recovering only the starting material. What could be the problem?

Answer:

This issue often stems from a combination of reduced nucleophilicity of the 4-amino group and steric hindrance. Here’s a breakdown of the potential causes and solutions:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the exocyclic amino group, making it less reactive towards electrophiles like acyl or sulfonyl chlorides.

  • Steric Hindrance: The morpholino group at the C6 position can physically block the approach of the acylating or sulfonating agent to the 4-amino group.

  • Inappropriate Base: The choice of base is critical. A weak base may not be sufficient to scavenge the HCl generated during the reaction, leading to the protonation of the starting material and shutting down the reaction. Conversely, a very strong, bulky base might be sterically hindered itself.

  • Poor Solvent Choice: The reaction solvent must be able to dissolve the starting material and reagents and should be inert to the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield acylation/sulfonylation.

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended AdjustmentRationale
Acylating Agent Acyl ChlorideAcid AnhydrideAnhydrides are often more reactive than the corresponding chlorides.[1][2]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or Proton SpongeDIPEA is a non-nucleophilic base that is less likely to cause side reactions.
Catalyst None4-Dimethylaminopyridine (DMAP)DMAP is an excellent acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate.[3]
Temperature Room Temperature50-80 °CIncreased temperature can help overcome the activation energy barrier.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or DioxanePolar aprotic solvents can better solvate the reactants and may accelerate the reaction.

Step-by-Step Protocol for Acylation with Acetic Anhydride:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Multiple Products in Alkylation Reactions

Question: I am attempting to mono-alkylate the 4-amino group with an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, as well as some unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of multiple products in the alkylation of primary amines is a classic challenge in organic synthesis. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[4] Additionally, the ring nitrogens can also be alkylated.

Potential Side Reactions in Alkylation:

G A Primary Amine (Starting Material) B Secondary Amine (Mono-alkylated) A->B R-X D Quaternary Ammonium Salt (Ring Alkylation) A->D R-X (on N1/N3) C Tertiary Amine (Di-alkylated) B->C R-X

Caption: Potential pathways in the alkylation of this compound.

Strategies for Selective Mono-Alkylation:

  • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. This is often not sufficient on its own but is a good starting point.

  • Use of Bulky Reagents: If possible, use a bulkier alkylating agent to disfavor the second alkylation on the more sterically hindered secondary amine.

  • Reductive Amination: This is often the most reliable method for selective mono-alkylation. It involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

  • Protecting Group Strategy: Introduce a protecting group on the 4-amino group, perform the alkylation, and then deprotect.

Recommended Protocol for Reductive Amination:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a mild acid.

  • Extract the product, dry the organic layer, and purify as needed.

Frequently Asked Questions (FAQs)

Q1: Which of the nitrogen atoms on the pyrimidine ring is more likely to undergo an unwanted side reaction during derivatization of the 4-amino group?

A1: Both N1 and N3 are potential sites for side reactions, particularly alkylation. The specific site of alkylation can depend on the steric and electronic environment. However, derivatization of the exocyclic 4-amino group is generally favored under neutral or basic conditions. To minimize ring alkylation, it is advisable to avoid highly reactive alkylating agents and harsh conditions.

Q2: I am concerned about the stability of the morpholino group under my reaction conditions. Can it be cleaved?

A2: The morpholino group is generally stable under most standard derivatization conditions (acylation, alkylation, sulfonylation). It is attached to the pyrimidine ring via a strong C-N bond. Cleavage would require harsh acidic or reductive conditions that are not typically employed for simple derivatization of the 4-amino group.

Q3: Are there any recommended protecting groups for the 4-amino group if I need to perform a reaction elsewhere on the molecule?

A3: Yes, protecting the 4-amino group can be a valuable strategy. The choice of protecting group depends on the downstream reaction conditions.[5][6]

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA)Stable to base, hydrogenation
Cbz Benzyl chloroformateH₂/Pd, HBr/AcOHStable to mild acid and base
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Piperidine in DMFStable to acid, hydrogenation

Q4: Can I perform electrophilic aromatic substitution on the pyrimidine ring, for example, nitration or halogenation?

A4: Electrophilic substitution on the pyrimidine ring is generally very difficult due to its electron-deficient nature.[7][8] The presence of three electron-donating groups (amino, methyl, morpholino) does increase the electron density of the ring, particularly at the C5 position. However, forcing conditions are typically required, which may not be compatible with the rest of the molecule. If C5 functionalization is desired, alternative strategies such as metal-catalyzed cross-coupling reactions starting from a 5-halo-pyrimidine derivative are generally more reliable.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Derivatives in PI3K Inhibition: Profiling 2-Methyl-6-morpholinopyrimidin-4-amine Against Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyrimidine-based inhibitors of Phosphoinositide 3-Kinases (PI3Ks), with a focus on the structural and functional characteristics of 2-Methyl-6-morpholinopyrimidin-4-amine and its derivatives. We will explore the nuances of isoform selectivity, the rationale behind experimental design for inhibitor profiling, and provide actionable protocols for researchers in oncology and inflammatory disease.

The Central Role of the PI3K Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its activation, typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), triggers a series of phosphorylation events. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, often driven by mutations in key components like the PIK3CA gene or loss of the tumor suppressor PTEN.[2] This constitutive activation promotes unchecked cell growth and resistance to apoptosis, making PI3K an attractive target for therapeutic intervention.[1][2]

The Class I PI3Ks, the primary focus of cancer drug discovery, comprise four isoforms (α, β, γ, δ) with distinct tissue distribution and functions.[4][5][6][7]

  • PI3Kα (p110α) and PI3Kβ (p110β) are ubiquitously expressed and central to insulin signaling and cell growth.[6] PI3Kα is frequently mutated in solid tumors.[8]

  • PI3Kγ (p110γ) and PI3Kδ (p110δ) are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function, making them targets for inflammatory diseases and hematological malignancies.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream Promotes Inhibitor Pyrimidine Derivatives Inhibitor->PI3K Inhibits

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

The Pyrimidine Scaffold: A Privileged Structure for PI3K Inhibition

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors.[9][10] Its heterocyclic structure serves as an excellent scaffold that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding pocket of PI3K. The morpholine moiety, frequently attached to the pyrimidine core, is particularly effective. It often improves aqueous solubility and forms crucial hydrogen bonds within the kinase hinge region, anchoring the inhibitor in the active site.[3][11]

The general structure of a morpholinopyrimidine PI3K inhibitor features key substitution points that medicinal chemists exploit to modulate potency and isoform selectivity. This compound represents a foundational structure within this class. While specific data for this exact compound is not extensively published, we can infer its properties from closely related and well-characterized analogs.[2][12][13][14]

Comparative Analysis of Pyrimidine-Based PI3K Inhibitors

The versatility of the pyrimidine scaffold has led to the development of inhibitors with varying selectivity profiles, from pan-Class I inhibitors to highly isoform-selective agents.

Morpholinopyrimidines (e.g., ZSTK474 Analogues)
  • Core Structure: Characterized by a central pyrimidine or triazine ring, often with two morpholine groups. ZSTK474, a well-known pan-PI3K inhibitor, features a 2-(difluoromethyl)benzimidazol-1-yl group.[3] Simpler structures like this compound rely on smaller substituents.

  • Selectivity Profile: Generally exhibit pan-Class I inhibitory activity, potently targeting all four isoforms.[3] This broad activity can be advantageous for hitting multiple oncogenic drivers but may also lead to off-isoform toxicities, such as hyperglycemia from PI3Kα inhibition.[8]

  • Mechanism of Action: These compounds are ATP-competitive, occupying the kinase active site and preventing the phosphorylation of PIP2. The morpholine groups often enhance solubility and cellular permeability.

Thienopyrimidines (e.g., GDC-0941)
  • Core Structure: Features a thieno[3,2-d]pyrimidine core, which fuses a thiophene ring to the pyrimidine. This modification alters the shape and electronic properties of the scaffold.

  • Selectivity Profile: GDC-0941 is a potent pan-Class I PI3K inhibitor with no significant activity against mTOR.[6] This selectivity profile distinguishes it from dual PI3K/mTOR inhibitors.

  • Clinical Relevance: This class has produced compounds that have entered clinical trials, demonstrating good oral bioavailability and drug-like properties.[6]

Pyrazolopyrimidines
  • Core Structure: Incorporates a pyrazolo[1,5-a]pyrimidine bicyclic system. This scaffold has been successfully used to develop isoform-selective inhibitors.

  • Selectivity Profile: This class has yielded highly selective inhibitors for PI3Kδ.[11] Selectivity is often achieved by exploiting unique residues in the PI3Kδ active site, such as Trp760, which forms a "tryptophan shelf" that can be engaged by specific substituents on the pyrimidine core.[3]

  • Therapeutic Application: Due to their PI3Kδ selectivity, these compounds are primarily investigated for treating hematological malignancies and inflammatory disorders.[11]

Pyridopyrimidinones
  • Core Structure: A pyridopyrimidinone scaffold that has been engineered for a unique purpose.

  • Selectivity Profile: This class has been cleverly designed to selectively inhibit mutant forms of PI3Kα, particularly the common H1047R mutation, over the wild-type (WT) enzyme.[8][15] This is a critical advantage, as it promises to target the oncogenic driver while sparing the normal function of PI3Kα in glucose metabolism, potentially reducing side effects like hyperglycemia.[8]

  • Mechanism of Selectivity: These inhibitors often bind to a cryptic pocket near the mutation site, allowing for selective engagement with the mutant protein.[8][15]

Data Summary: In Vitro Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from each pyrimidine class against the four Class I PI3K isoforms. This data provides a quantitative basis for comparing their potency and selectivity.

Compound Class Representative Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) Selectivity Profile
MorpholinopyrimidineZSTK474[16]37373737Pan-PI3K
ThienopyrimidineGDC-0941[6]333318Pan-PI3K
Dual PI3K/mTORPI-103[16]23315Pan-PI3K / mTOR
PyridopyrimidinoneCompound 17[8]78 (pAKT T47D)>10,000 (SKBR3)N/AN/AMutant PI3Kα Selective
PyrazolopyrimidineCompound 13[11]1060N/A0.5N/API3Kδ Selective

Note: Data is compiled from various sources and assay conditions may differ. Cellular IC50 values (pAKT) are noted where enzymatic data is not available.

Experimental Protocols for Inhibitor Characterization

Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed, field-proven protocols for characterizing PI3K inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3K activity. It is a robust method for determining IC50 values.[17]

Causality: We choose a luminescent-based assay like ADP-Glo™ for its high sensitivity, broad dynamic range, and scalability for high-throughput screening compared to older methods like radioactive assays. The principle relies on depleting unused ATP before converting the newly formed ADP back to ATP, which then drives a luciferase reaction. This two-step process minimizes background signal and maximizes accuracy.[17]

Kinase_Assay_Workflow Start Start Prepare 1. Prepare Reagents (Enzyme, Lipid Substrate, Inhibitor Dilutions) Start->Prepare Reaction 2. Kinase Reaction (PI3K + Substrate + ATP +/- Inhibitor) Incubate 60 min @ RT Prepare->Reaction Deplete 3. Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate 40 min @ RT Reaction->Deplete Detect 4. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate 30 min @ RT Deplete->Detect Read 5. Read Luminescence (Plate Reader) Detect->Read End End Read->End

Figure 2: Workflow for the ADP-Glo™ PI3K Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[17]

    • Prepare a stock of lipid substrate (e.g., PIP2) in the reaction buffer.

    • Perform a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in reaction buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup (384-well plate format): [17]

    • Add 0.5 µL of inhibitor dilution or vehicle to appropriate wells.

    • Add 4 µL of a pre-mixed solution containing the PI3K enzyme and lipid substrate.

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM stock). The final ATP concentration should be near its Km for the enzyme.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.

Cell-Based Western Blot for p-AKT Inhibition

Causality: While in vitro assays measure direct enzyme inhibition, cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired downstream effect.[18] Measuring the phosphorylation of AKT at Ser473 is a direct and reliable readout of PI3K pathway activity in cells.[2] A decrease in p-AKT (Ser473) levels upon inhibitor treatment validates on-target activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known PI3K pathway activation (e.g., T47D, which has a PIK3CA H1047R mutation).[8]

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like AKT.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • To ensure the observed changes are not due to variations in total protein, strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly productive starting point for the development of potent and selective PI3K inhibitors. While pan-inhibitors like those in the morpholinopyrimidine and thienopyrimidine classes have demonstrated broad anti-tumor activity, the field is increasingly moving towards isoform- and mutant-selective agents to improve therapeutic windows and mitigate on-target toxicities.

Compounds from the pyridopyrimidinone class, with their selectivity for mutant PI3Kα, represent a significant advance in precision oncology.[8][15] Similarly, the development of PI3Kδ-selective pyrazolopyrimidines provides targeted options for hematological and inflammatory diseases.[11]

For a compound like this compound, a logical path forward would involve comprehensive profiling using the described assays. Determining its IC50 values across all Class I isoforms will clarify its selectivity profile. Subsequent cell-based assays will be crucial to validate its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. Further optimization of the scaffold could then be undertaken to enhance potency or steer selectivity towards a specific isoform, contributing to the next generation of precision medicines targeting the PI3K pathway.

References

Confirming Target Engagement of 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the advancement of novel therapeutics, the validation of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of leading methodologies for confirming the target engagement of 2-Methyl-6-morpholinopyrimidin-4-amine derivatives, a chemical scaffold of significant interest in the development of kinase inhibitors.[1][2][3] By examining the principles, protocols, and data outputs of each technique, this document aims to equip researchers with the knowledge to make informed decisions for their target validation strategies.

The this compound core is a versatile starting point for the synthesis of potent and selective kinase inhibitors. The morpholine moiety often enhances solubility and metabolic stability, while the aminopyrimidine core can form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2][3] However, demonstrating that a derivative of this class directly and specifically binds to its intended kinase target within a complex cellular environment is a non-trivial but essential task. This guide will explore and compare four principal methods for achieving this: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Kinobeads-based competition binding assays.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the specific questions being addressed. Below is a comparative overview of the four key techniques discussed in this guide.

Technique Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal melt curves, apparent melting temperature (Tm), and thermal shift (ΔTm).Label-free, performed in a cellular context (intact cells or lysates), reflects target engagement in a physiological environment.[4][5][6]Indirect measurement of binding, lower throughput for traditional format, requires specific antibodies or mass spectrometry for detection.[4][7]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10]"Gold standard" for binding thermodynamics, label-free, provides a complete thermodynamic profile of the interaction in solution.[8][9]Requires relatively large amounts of purified protein and compound, lower throughput, sensitive to buffer conditions.[10][11]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Association rate (ka), dissociation rate (kd), and binding affinity (KD).[12][13][14]Real-time, label-free analysis of binding kinetics, high sensitivity, amenable to higher throughput screening.[12]Requires immobilization of the protein or ligand, which may affect its conformation and binding; potential for non-specific binding.[13]
Kinobeads Competition Binding Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.IC50 values for a wide range of kinases, selectivity profile across the kinome.Unbiased profiling of inhibitor selectivity against hundreds of endogenous kinases simultaneously, performed in a near-native context (cell lysate).Indirectly measures binding affinity, limited to ATP-competitive inhibitors, may not capture all kinases.

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6] The underlying principle is that the binding of a small molecule ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[5][6]

Experimental Workflow:

References

A Researcher's Guide to Ensuring Experimental Reproducibility with 2-Methyl-6-morpholinopyrimidin-4-amine and Comparative PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of experimental methodologies for evaluating the biological activity of 2-Methyl-6-morpholinopyrimidin-4-amine, a compound belonging to a class of molecules known to target the Phosphoinositide 3-kinase (PI3K) signaling pathway. While specific published data on the biological activity of this compound is limited, its structural motif—the morpholinopyrimidine core—is a well-established pharmacophore in numerous potent PI3K inhibitors.

This guide will therefore leverage established protocols for closely related and well-characterized morpholinopyrimidine PI3K inhibitors as a framework for reproducible experimentation. We will objectively compare these with established PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), providing supporting experimental data and detailed methodologies to ensure the integrity and validity of your research findings.

The Central Role of the PI3K/AKT/mTOR Pathway in Cellular Signaling

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway at key nodes, such as PI3K, can effectively halt tumor progression.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibition Inhibitor This compound & Alternatives Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors

A direct comparison of the inhibitory activity of this compound with established compounds is crucial for contextualizing its potential efficacy. The following table presents representative data for well-characterized PI3K inhibitors, which can serve as benchmarks in your experiments.

CompoundTarget(s)IC50 (nM) - PI3KαCell-Based Potency (IC50)Key FeaturesReference
Pictilisib (GDC-0941) Pan-Class I PI3K3Varies by cell line (e.g., ~250 nM in some breast cancer lines)Orally bioavailable, potent pan-PI3K inhibitor.[1]
Buparlisib (BKM120) Pan-Class I PI3K52Varies by cell line (e.g., 560 nM to 1.9 µM in sarcomas)Orally bioavailable, crosses the blood-brain barrier.
PI-103 Dual PI3K/mTOR8Varies by cell linePotent dual inhibitor, often used as a tool compound in vitro.
Representative Morpholinopyrimidine PI3Kα1.5 - 3 times more potent than ZSTK474VariesDemonstrates the potential high potency of this chemical class.

Experimental Protocols for Reproducible Evaluation

To ensure the integrity of your findings, the following detailed protocols are provided as a template for the characterization of this compound and its alternatives.

In Vitro Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Test Compound Dilutions Start->Prepare_Reagents Assay_Plate Dispense Reagents into 384-well Plate: 1. Test Compound 2. PI3K Enzyme Prepare_Reagents->Assay_Plate Incubate_1 Incubate (15 min, RT) (Inhibitor Binding) Assay_Plate->Incubate_1 Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min, RT) (Kinase Reaction) Initiate_Reaction->Incubate_2 Detect_Signal Stop Reaction & Detect Signal (e.g., ADP-Glo™, TR-FRET) Incubate_2->Detect_Signal Analyze_Data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and comparator compounds (e.g., Pictilisib, Buparlisib) in DMSO. A typical starting concentration is 10 mM.

    • Dilute recombinant human PI3Kα enzyme in kinase assay buffer to the desired concentration.

    • Prepare the lipid substrate (e.g., PIP2) and ATP solutions in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Assay Execution:

    • Add 1 µL of the compound dilutions to the wells of a 384-well assay plate. Include DMSO-only wells as a negative control.

    • Add 10 µL of the diluted PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection and Data Analysis:

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection method (e.g., luminescence-based ADP detection).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing an indication of its anti-proliferative or cytotoxic effects.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the compound dilutions and a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition and Signal Measurement:

    • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals (for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell viability.

Western Blotting for Downstream Pathway Inhibition

This technique is essential for confirming that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets like AKT.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-AKT, anti-total-AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Chemiluminescence Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of PI3K pathway inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

While this compound's specific biological activity profile requires empirical determination, its morpholinopyrimidine scaffold strongly suggests potential as a PI3K pathway inhibitor. The experimental frameworks provided in this guide offer a robust starting point for its characterization. By employing these detailed and validated protocols, and by comparing its performance against well-established inhibitors like Pictilisib and Buparlisib, researchers can generate high-quality, reproducible data. This rigorous approach is paramount for accurately assessing the therapeutic potential of novel compounds and for advancing the field of drug discovery.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Methyl-6-morpholinopyrimidin-4-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective in the quest for effective and safe therapeutics. The 2-methyl-6-morpholinopyrimidin-4-amine scaffold has emerged as a privileged structure in the design of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a cascade frequently dysregulated in cancer and other diseases. The morpholine moiety, in particular, has been identified as a key pharmacophore, often forming a critical hydrogen bond with the hinge region of the kinase ATP-binding site, which can confer selectivity over the broader kinome.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, offering field-proven insights and supporting experimental data to inform inhibitor selection and design.

The Significance of the this compound Scaffold in PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention. The 4-(pyrimidin-4-yl)morpholine structural motif is a recurring feature in a multitude of PI3K and mTOR inhibitors.[1] The morpholine oxygen's ability to form a key hydrogen bond, coupled with the planar conformation adopted by the morpholine ring in relation to the pyrimidine core, contributes significantly to both potency and selectivity.[1]

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects. Understanding the cross-reactivity profile of an inhibitor is therefore crucial for interpreting experimental results and predicting potential clinical toxicities. This guide will delve into the nuances of selectivity for inhibitors built around the this compound core, using data from structurally related compounds to illustrate key principles.

Comparative Cross-Reactivity Analysis

While a comprehensive, publicly available kinome-wide dataset for a large series of inhibitors based on the exact this compound scaffold is limited, we can draw valuable insights from the analysis of closely related morpholinopyrimidine derivatives that have been extensively profiled. These examples serve to highlight the structural determinants of selectivity and the common off-target profiles observed with this class of inhibitors.

For instance, the development of dual PI3K/mTOR inhibitors has often utilized scaffolds bearing the 4-morpholinopyrimidine core. Structure-activity relationship (SAR) studies on related series, such as the 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines, have demonstrated that modifications to the aryl substituent can dramatically influence the selectivity profile. For example, the introduction of 6-alkylureidophenyl groups can lead to highly selective mTOR inhibitors with over 1000-fold selectivity against PI3Kα.[2] In contrast, 6-arylureidophenyl substituents tend to produce more potent mixed PI3K/mTOR inhibitors.[2]

The following table provides an illustrative comparison of the inhibitory activities of representative morpholinopyrimidine-based inhibitors against key kinases in the PI3K pathway and a selection of common off-targets. The data is compiled from various public sources and is intended to demonstrate the principles of selectivity rather than being a direct head-to-head comparison of a specific series.

Compound ScaffoldPrimary Target(s)IC50 (nM) vs. Primary Target(s)Common Off-Targets (IC50 > 10x Primary Target)Reference
Pyrrolo[2,1-f][3][4][5]triazine-morpholine PI3Kα5.9PI3Kβ (101-fold), PI3Kδ (13-fold), PI3Kγ (38-fold)[4]
Imidazo[1,2-a]pyridine-morpholine PI3Kα~150(Data not specified)[2]
Pyrazolo[3,4-d]pyrimidine-morpholine mTOR< 1PI3Kα (>1000-fold)[2]
2-(aminopyrimidin-5-yl)-4-morpholinotriazine PI3Kα / BRAFV600E(Dual inhibitor)(Data not specified)[6]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Deciphering the Structural Basis of Selectivity

The subtle interplay of structural modifications dictates the cross-reactivity profile of these inhibitors. Key considerations include:

  • Substitutions on the Pyrimidine Core: Modifications at other positions of the pyrimidine ring can introduce steric hindrance or new interactions that favor binding to one kinase over another.

  • The Nature of the Linker: The group connecting the core to other parts of the molecule can influence the inhibitor's conformation and its ability to access specific pockets within the ATP-binding site.

  • Exploiting Non-Conserved Residues: Achieving high selectivity often relies on exploiting differences in the amino acid residues lining the ATP-binding pocket outside of the highly conserved hinge region.

Experimental Protocols for Assessing Kinase Inhibitor Cross-Reactivity

A thorough evaluation of an inhibitor's selectivity is a critical component of the drug discovery process. A multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive understanding of on- and off-target activities.

In Vitro Kinase Panel Screening (e.g., KINOMEscan™)

This high-throughput competition binding assay is a powerful tool for profiling an inhibitor against a large panel of kinases.

Methodology:

  • Immobilization of Kinases: A library of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support (e.g., beads).

  • Competition Binding: The test inhibitor is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP site.

  • Quantification: The amount of tagged ligand that remains bound to the kinase is quantified (e.g., via qPCR of the DNA tag). A reduction in the amount of bound ligand indicates that the test inhibitor is competing for the same binding site.

  • Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates stronger binding of the test inhibitor. This can be used to calculate a dissociation constant (Kd) or a selectivity score.

Diagram of KINOMEscan™ Workflow:

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification & Analysis Kinase Kinase Library (DNA-tagged) Beads Solid Support (Beads) Kinase->Beads Immobilization AssayMix Incubation Beads->AssayMix Inhibitor Test Inhibitor Inhibitor->AssayMix TaggedLigand Tagged Ligand TaggedLigand->AssayMix Wash Wash Unbound AssayMix->Wash Quantify Quantify Bound Ligand (e.g., qPCR) Wash->Quantify Data Data Analysis (% of Control, Kd) Quantify->Data Phosphoproteomics_Workflow CellTreatment Cell Treatment with Inhibitor ProteinExtraction Protein Extraction & Digestion CellTreatment->ProteinExtraction PhosphoEnrichment Phosphopeptide Enrichment ProteinExtraction->PhosphoEnrichment LCMS LC-MS/MS Analysis PhosphoEnrichment->LCMS DataAnalysis Data Analysis & Pathway Mapping LCMS->DataAnalysis

References

A Head-to-Head Comparison of 2-Methyl-6-morpholinopyrimidin-4-amine and Other Kinase Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The scaffold not only provides the foundational structure for inhibitor design but also profoundly influences potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, head-to-head comparison of the 2-Methyl-6-morpholinopyrimidin-4-amine scaffold and its derivatives against other prominent kinase inhibitor scaffolds. We will delve into the experimental data that underpins our understanding of these molecules, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own projects.

The Rise of the Morpholinopyrimidine Scaffold

Comparator Scaffolds: Benchmarks in Kinase Inhibition

To provide a comprehensive comparison, we will evaluate the this compound scaffold against three well-characterized and structurally diverse kinase inhibitor scaffolds:

  • Staurosporine (Indolocarbazole Scaffold): A natural product that acts as a potent, broad-spectrum kinase inhibitor. Its high affinity but poor selectivity makes it an important tool compound and a cautionary tale in the pursuit of targeted therapies.

  • Dasatinib (Aminopyrimidine Scaffold): A powerful, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] It showcases the potential for developing highly potent inhibitors against specific kinase families.

  • Gefitinib (Anilinoquinazoline Scaffold): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a successful example of a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

Head-to-Head Performance Comparison

The following table summarizes the key characteristics and performance metrics of the this compound scaffold (represented by its class of PI3K inhibitors) against our chosen comparator scaffolds.

Scaffold Primary Target(s) Potency (IC50) Selectivity Key Advantages Key Disadvantages
This compound (as PI3K inhibitors) PI3Kα, mTORVaries (nM to µM)[1]Moderate to HighGood drug-like properties, synthetic tractabilityPotential for off-target effects on related kinases
Staurosporine (Indolocarbazole) Pan-kinaseSub-nM to low nMPoorExtremely potent, useful as a research toolHigh toxicity, lacks specificity for therapeutic use
Dasatinib (Aminopyrimidine) BCR-Abl, Src family kinasesSub-nM to low nM[6]ModerateHigh potency, effective against resistance mutationsOff-target effects leading to side effects
Gefitinib (Anilinoquinazoline) EGFRLow nM[7]HighHigh selectivity for EGFR, well-toleratedEffective only in patients with specific EGFR mutations

Experimental Deep Dive: Methodologies and Protocols

To truly understand the data that underpins these comparisons, it is essential to be familiar with the experimental techniques used to characterize kinase inhibitors. Below, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Kinase Activity Assay (Luminescence-based)

This biochemical assay is a fundamental tool for determining the potency of a kinase inhibitor. It measures the amount of ADP produced as a result of the kinase's enzymatic activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Detection: Add a reagent that converts the ADP produced into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cellular Target Engagement Assay (NanoBRET™)

This cell-based assay provides a direct measure of a compound's ability to bind to its target kinase within a live cell, offering a more physiologically relevant assessment of target engagement.[9]

Protocol:

  • Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of a fluorescent tracer that also binds to the target kinase.

  • Incubation: Incubate the cells to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Luminescence and Fluorescence Detection: Add the NanoLuc® substrate and measure both the luminescence from the NanoLuc® luciferase and the fluorescence from the tracer.

  • BRET Ratio Calculation: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio, which is the ratio of the fluorescence signal to the luminescence signal.

  • Data Analysis: A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC50).[6]

In Vivo Tumor Xenograft Model

This animal model is crucial for evaluating the efficacy of a kinase inhibitor in a living organism.

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into immunocompromised mice.[10]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Compare the tumor growth in the treatment group to the control group to determine the in vivo efficacy of the compound.[11]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

Kinase Signaling Pathway and Inhibition

cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Inhibits Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cellular Target Engagement Cellular Target Engagement In Vitro Kinase Assay->Cellular Target Engagement Confirm Intracellular Activity In Vivo Xenograft Model In Vivo Xenograft Model Cellular Target Engagement->In Vivo Xenograft Model Evaluate Efficacy Lead Optimization Lead Optimization In Vivo Xenograft Model->Lead Optimization Refine Properties

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-6-morpholinopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route. While multiple pathways to 2-Methyl-6-morpholinopyrimidin-4-amine exist, a common and efficient approach involves the sequential nucleophilic substitution of a di-halopyrimidine precursor. A likely pathway starts with 2-methyl-4,6-dichloropyrimidine.

This process, while effective, can introduce several classes of impurities that must be analytically monitored:

  • Process-Related Impurities: These are derived directly from the synthesis steps.

    • Unreacted Starting Materials: Residual 2-methyl-4,6-dichloropyrimidine.

    • Incomplete Intermediates: The monosubstituted intermediate, 4-chloro-2-methyl-6-morpholinopyrimidine, may persist if the first substitution is not driven to completion.

    • Over-reaction Byproducts: Formation of a di-morpholino species, 4,6-dimorpholino-2-methylpyrimidine, if the second amination step is not selective.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethanol, Acetonitrile).

Understanding these potential contaminants is critical as it informs the selection and optimization of analytical methods designed to detect them. For instance, the search for route-specific impurities is a key aspect of profiling synthesized compounds.[1]

The Orthogonal Validation Workflow: A Multi-Technique Approach

Relying on a single analytical technique is insufficient to declare a compound "pure." A scientifically rigorous approach employs multiple, independent (orthogonal) methods that measure different physicochemical properties of the molecule. This ensures that an impurity missed by one method is detected by another. Our validation workflow is a self-validating system grounded in this principle.

G cluster_synthesis Synthesis & Work-up cluster_validation Orthogonal Purity Validation cluster_release Final Qualification raw_product Crude Synthesized Product hplc Purity by HPLC-UV (>98%) raw_product->hplc Initial Purity Screen hplc->raw_product <98%, Repurify lcms Identity Confirmation (LC-MS) hplc->lcms If purity >98% nmr Structural Confirmation (¹H & ¹³C NMR) lcms->nmr Confirm Mass ea Elemental Composition (CHN Analysis) nmr->ea Confirm Structure final_product Qualified Pure Compound (For Research Use) ea->final_product Confirm Composition

Caption: Orthogonal workflow for purity validation.

Core Analytical Techniques: Protocols and Rationale

Here, we detail the primary analytical methods for validating the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, quantifying the analyte relative to any impurities that have a chromophore.

Experimental Protocol:

  • System: A standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules like our target compound.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is employed to ensure the elution and separation of impurities with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. The pyrimidine ring provides strong UV absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Interpretation: A pure sample should yield a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks. For research-grade compounds, a purity of ≥98% is typically required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity (molecular weight) of the main peak observed in HPLC and can help identify impurities.

Experimental Protocol:

  • LC System: Use the same HPLC conditions as described above to ensure a direct correlation of peaks.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: Positive ESI is selected because the amine and pyrimidine nitrogens are readily protonated.[2]

  • Scan Range: m/z 100-500. This range comfortably covers the expected molecular ion and potential dimeric byproducts.

Data Interpretation: The molecular formula of this compound is C₉H₁₄N₄O, with a molecular weight of 194.23 g/mol .[3] The primary ion observed should be the protonated molecule [M+H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₉H₁₄N₄OBased on chemical structure.
Monoisotopic Mass 194.1168The exact mass of the most abundant isotopes.
Expected Ion [M+H]⁺ m/z 195.1246 The molecule gains a proton in the ESI source.

High-resolution mass spectrometry (HRMS) should find a value within 0.003 m/z units of the calculated value.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structure elucidation and can also reveal impurities, even those without a UV chromophore.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (e.g., -NH₂).

  • Instrument: 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and resolution.[4]

  • Experiments: Collect both ¹H NMR and ¹³C NMR spectra.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

Data Interpretation (Predicted for C₉H₁₄N₄O):

  • ¹H NMR:

    • A singlet for the pyrimidine C-H proton.

    • A broad singlet for the -NH₂ protons (integrating to 2H).

    • Multiplets for the morpholine -CH₂- protons, typically two distinct signals each integrating to 4H (e.g., ~3.5-3.7 ppm for -CH₂-O- and ~3.3-3.5 ppm for -CH₂-N-).

    • A singlet for the methyl (-CH₃) group protons (integrating to 3H, ~2.2-2.4 ppm).

    • The absence of signals corresponding to starting materials or residual solvents is a key indicator of purity.

  • ¹³C NMR:

    • Expect 7 unique carbon signals (the two pairs of morpholine carbons may be equivalent or distinct depending on conformational dynamics). Signals for the pyrimidine ring carbons will be in the aromatic/heteroaromatic region (~150-170 ppm and ~90-110 ppm). The methyl carbon will be upfield (~20-25 ppm).

Elemental Analysis (CHN)

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values.[5] It is a powerful, bulk analysis technique that is insensitive to the structure of an impurity, making it an excellent orthogonal check.[6]

Experimental Protocol:

  • Instrument: A dedicated CHN combustion analyzer.

  • Principle: The sample is combusted at high temperature in an oxygen-rich environment.[7] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried compound is required.

Data Interpretation: For this compound (C₉H₁₄N₄O, MW = 194.23 g/mol ):

ElementTheoretical %
Carbon (C) 55.65%
Hydrogen (H) 7.27%
Nitrogen (N) 28.85%
Oxygen (O) 8.24%

According to established standards, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm 95% sample purity.[4]

The Criticality of Purity in Biological Research

The presence of impurities can have profound effects on experimental outcomes. In drug discovery, for example, a synthetic compound is often screened against a biological target, such as a protein kinase.

G compound Test Compound (>99% Pure) target_kinase Target Kinase compound->target_kinase Specific Binding impure_compound Test Compound (95% Pure + 5% Impurity) impure_compound->target_kinase Binding off_target_kinase Off-Target Kinase impure_compound->off_target_kinase Impurity Binding bio_effect Observed Biological Effect (Clean Data) target_kinase->bio_effect confounded_effect Confounded Biological Effect (Misleading Data) target_kinase->confounded_effect off_target_kinase->confounded_effect

Caption: Impact of an impurity on a kinase assay.

As the diagram illustrates, an impurity with its own biological activity can bind to an off-target protein. This leads to a confounded biological signal, where the observed effect is a combination of the target compound's activity and the impurity's activity. Such misleading data can cause researchers to incorrectly advance or abandon a promising lead compound, wasting significant time and resources. This underscores the non-negotiable requirement for rigorous, multi-faceted purity validation in all stages of scientific research.

References

A Comparative Benchmarking Guide: 2-Methyl-6-morpholinopyrimidin-4-amine Derivatives vs. Standard PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel 2-Methyl-6-morpholinopyrimidin-4-amine derivatives against established, standard-of-care Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the causal science behind experimental design, provide detailed, self-validating protocols, and present a clear analysis of comparative data.

The Rationale: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a host of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent oncogenic events across a spectrum of human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5][6] Activation of PI3K, often triggered by receptor tyrosine kinases (RTKs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a vast network of proteins, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[1][2]

Given its central role, significant effort has been invested in developing inhibitors that target this pathway. This has led to a range of therapeutics, from pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, δ) to isoform-specific inhibitors designed for greater precision and potentially reduced toxicity.[3][7][8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes GF Growth Factor GF->RTK Activates Inhibitor PI3K Inhibitors Inhibitor->PI3K Blocks

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

The Contenders: Standard Inhibitors vs. Novel Derivatives

For any new therapeutic agent to be considered viable, it must demonstrate a competitive or superior profile against existing standards. In this guide, we benchmark a novel class of compounds, This compound derivatives , against well-characterized PI3K inhibitors.

The Standards: Established PI3K Inhibitors

A range of PI3K inhibitors have received FDA approval or are in late-stage clinical trials.[7][9] These serve as our essential benchmarks. Their selection for comparison is based on their mechanism of action (pan vs. isoform-specific) and established performance profiles. The morpholine group is a key structural feature in many PI3K inhibitors, known to form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[10]

InhibitorTypeKey Isoform TargetsFDA Approved Indication (Example)
Alpelisib (Piqray) Isoform-Specificp110αHR+, HER2-, PIK3CA-mutated breast cancer[7][11]
Idelalisib (Zydelig) Isoform-Specificp110δChronic lymphocytic leukemia, Follicular lymphoma[7][9]
Copanlisib (Aliqopa) Pan-PI3Kα, β, γ, δRelapsed follicular lymphoma[8][9]
Buparlisib (BKM120) Pan-PI3Kα, β, γ, δInvestigational
ZSTK474 Pan-PI3Kα, β, γ, δInvestigational
The Challengers: this compound Derivatives

The pyrimidine scaffold is a cornerstone in kinase inhibitor design, and its combination with a morpholine moiety has yielded potent PI3K inhibitors.[10][12] The specific class of This compound derivatives represents a focused effort to optimize this core structure. The rationale behind this specific chemical design is to potentially enhance selectivity, improve pharmacokinetic properties (like oral bioavailability), and overcome resistance mechanisms observed with earlier-generation inhibitors. While extensive public data on this exact derivative is nascent, we can extrapolate from closely related morpholinopyrimidine compounds to establish a representative profile for benchmarking.[13][14]

Experimental Benchmarking: A Phased Approach

A rigorous comparison requires a multi-tiered experimental approach, moving from direct target engagement in a purified system to assessing the functional consequences in a complex biological environment.

Phase 1: In Vitro Kinase Activity Assay

Causality: The first and most fundamental question is whether the novel derivatives directly inhibit the PI3K enzyme and with what potency. An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from all other cellular components, providing a clean measure of target engagement. We will utilize the ADP-Glo™ Kinase Assay, a luminescent method that measures the amount of ADP produced during the kinase reaction.[15] Its high sensitivity and suitability for high-throughput screening make it an industry standard.

Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - PI3K Enzyme (e.g., p110α/p85α) - Lipid Substrate (e.g., PIP2) - Kinase Buffer Plate Add to 384-well plate: 1. Inhibitor/Vehicle 2. Enzyme/Substrate Mix 3. ATP Reagents->Plate Compound_Prep Prepare Serial Dilution of Inhibitor Compounds Compound_Prep->Plate Incubate_Kinase Incubate at RT (e.g., 60 minutes) Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes unused ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate at RT (30 minutes) Add_Detection->Incubate_2 Read Read Luminescence on Plate Reader Incubate_2->Read Calculate Calculate % Inhibition Generate Dose-Response Curve Determine IC50 Value Read->Calculate

Caption: Workflow for an In Vitro PI3K Kinase Assay (ADP-Glo™).

Detailed Protocol: PI3K (p110α/p85α) Kinase Assay

  • Reagent Preparation:

    • Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.[15]

    • Reconstitute the lipid substrate (PIP2) and the PI3K enzyme (e.g., p110α/p85α) according to the manufacturer's instructions.

    • Prepare a serial dilution of the test compounds (this compound derivatives) and standard inhibitors in 100% DMSO. Further dilute in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO control).[15]

    • Add 4 µL of the enzyme/lipid substrate mixture. Pre-incubate for 10 minutes.

    • Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and simultaneously catalyze a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data Summary: In Vitro Kinase Inhibition (IC50, nM)

CompoundPI3KαPI3KβPI3KγPI3Kδ
Alpelisib (Standard) 51,156250290
Idelalisib (Standard) 1,7004,0008,6002.5
Copanlisib (Standard) 0.53.76.40.7
Derivative Cpd-X1 2037620446
Derivative Cpd-X2 31.8>5,000>5,000236

(Note: Data for standard inhibitors are representative values from public sources. Data for derivatives are based on published results for structurally similar morpholinopyrimidine compounds for illustrative purposes).[10][13][14]

Phase 2: Cellular Proliferation Assay

Causality: While an in vitro assay confirms target engagement, it doesn't predict a compound's effect in a living cell. A cell-based assay is crucial to determine if inhibiting the PI3K enzyme translates into the desired anti-proliferative biological effect.[16][17] This step accounts for critical factors like cell permeability, metabolic stability, and engagement of the target in its native environment. The choice of cell line is paramount; using cells with known genetic alterations that activate the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) provides a self-validating system, as these cells are "addicted" to PI3K signaling for their proliferation and survival.[5][18]

Proliferation_Assay_Workflow cluster_cell_prep 1. Cell Culture cluster_treatment 2. Compound Treatment cluster_measurement 3. Viability Measurement (MTS Assay) cluster_data_analysis 4. Data Analysis Culture Culture Cancer Cell Line (e.g., T47D, MCF-7 with PIK3CA mutation) Seed Seed Cells into 96-well Plates (e.g., 2,000-5,000 cells/well) Culture->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Add Compounds to Wells (Include Vehicle Control) Adhere->Treat Dilute Prepare Serial Dilutions of Inhibitor Compounds Dilute->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTS Add MTS Reagent to each well Incubate_Treat->Add_MTS Incubate_MTS Incubate for 1-4 hours (Allows for color development) Add_MTS->Incubate_MTS Read_Abs Read Absorbance at 490 nm Incubate_MTS->Read_Abs Calculate_GI50 Calculate % Growth Inhibition Generate Dose-Response Curve Determine GI50/IC50 Value Read_Abs->Calculate_GI50

Caption: Workflow for a Cellular Proliferation (MTS) Assay.

Detailed Protocol: MTS Cell Proliferation Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., T47D, MCF-7, both with activating PIK3CA mutations) under standard conditions.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 7-point, 3-fold serial dilution of each test compound and standard inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include wells with vehicle (DMSO) only as a negative control.

    • Incubate the plate for 48 to 72 hours.[17][19]

  • Viability Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Data Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Representative Data Summary: Anti-Proliferative Activity (GI50, µM)

CompoundT47D (PIK3CA mut)A375 (BRAF mut, PTEN wt)SET-2 (JAK2 mut)
Alpelisib (Standard) 0.25>10>10
BKM120 (Standard) 0.51.22.5
Derivative Cpd-X1 0.195.08.0
Derivative Cpd-X2 0.89.97.0

(Note: Data for standard inhibitors are representative values from public sources. Data for derivatives are based on published results for structurally similar morpholinopyrimidine compounds for illustrative purposes).[14][19]

Synthesis and Interpretation

This benchmarking guide provides a clear, logical, and technically grounded pathway for evaluating novel PI3K inhibitors.

  • Initial Target Potency: The in vitro kinase assay provides the first critical data point. A novel compound must demonstrate potent inhibition of the target kinase, ideally in the low nanomolar range, to be considered for further development. The isoform selectivity profile is also revealed here; for example, Derivative Cpd-X2 shows promising α-selectivity, similar in concept to Alpelisib, though less potent in this representative example.

  • Cellular Efficacy: The cellular proliferation assay is the true test of a compound's potential. Strong anti-proliferative activity (low GI50) in PI3K-dependent cell lines indicates that the compound can enter the cell, engage its target, and elicit the desired biological response. As seen in the representative data, the effect is most pronounced in cell lines with PI3K pathway mutations (T47D), validating the on-target mechanism of action.

  • Comparative Analysis: By running the standard inhibitors and novel derivatives in parallel, a direct comparison can be made. Derivative Cpd-X1, in this illustrative dataset, shows comparable in vitro potency to some pan-inhibitors and translates this to strong anti-proliferative effects, suggesting it is a promising lead compound.

This structured benchmarking process, moving from molecular target to cellular function, ensures that decisions in the drug development pipeline are based on robust, reproducible, and scientifically sound data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-morpholinopyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-morpholinopyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.